12E,14-Trien-19-oic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1R,2R,4aR,5S,8aR)-2-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-6-13(2)7-9-15-14(3)8-10-16-19(15,4)12-11-17(21)20(16,5)18(22)23/h6-7,15-17,21H,1,3,8-12H2,2,4-5H3,(H,22,23)/b13-7+/t15-,16+,17+,19+,20+/m0/s1 |
InChI Key |
MWGQHKPSIULECF-IPUOKCBWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on 3α-hydroxy-labda-8(17),12E,14-trien-19-oic acid from the Natural Source "Shug Chher" (Juniperus communis)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3α-hydroxy-labda-8(17),12E,14-trien-19-oic acid, a labdane (B1241275) diterpenoid isolated from the Bhutanese medicinal plant known as "shug chher," which has been identified as Juniperus communis L. of the Cupressaceae family. This document collates the available scientific information regarding its natural source, chemical properties, and the biological activities of related compounds from the same source. Notably, while this compound was isolated in the context of a search for platelet aggregation inhibitors, initial reports do not attribute such activity to this specific molecule, but rather to other diterpenoids present in the plant extract. This guide aims to provide a clear summary of the existing data, detail relevant experimental methodologies, and identify gaps in the current knowledge to guide future research.
Introduction
Traditional medicine has long utilized plant-derived natural products for the treatment of a myriad of ailments. "Shug chher," a Bhutanese medicinal plant, is one such example, with a history of use that has prompted scientific investigation into its chemical constituents and pharmacological properties. Research into "shug chher," identified as Juniperus communis, has led to the isolation of several novel and known diterpenoids. Among the novel compounds is 3α-hydroxy-labda-8(17),this compound. This guide focuses on this specific diterpenoid, providing a detailed account of its discovery and the scientific context of its isolation.
Chemical Properties
-
Compound Name: 3α-hydroxy-labda-8(17),this compound
-
Synonyms: this compound (user-provided name, likely a variant)
-
Chemical Class: Labdane Diterpenoid
-
Molecular Formula: C₂₀H₃₀O₃
-
Natural Source: Shug Chher (Juniperus communis L.)[1][2][3][4]
Biological Activity
A key study by Kagawa et al. (1993) investigated the 90% methanol-soluble fraction of "shug chher" for its inhibitory effects on platelet aggregation induced by platelet-activating factor.[2][3][4] While this investigation led to the isolation of 3α-hydroxy-labda-8(17),this compound, the abstract of this seminal paper attributes the observed antiplatelet activity to other isolated diterpenoids: 3α-hydroxymanool, 3α-hydroxy-12,13E-biformene, and 3α,15-dihydroxy-labda-8(17),13E-diene.[2][3][4]
There is currently no publicly available data confirming the platelet aggregation inhibitory activity, or any other biological activity, of 3α-hydroxy-labda-8(17),this compound itself. This presents a significant area for future research to explore the pharmacological potential of this novel compound.
Quantitative Data for Active Diterpenoids from Shug Chher
The primary literature with specific quantitative data (e.g., IC₅₀ values) for the active compounds that inhibit platelet aggregation remains inaccessible. The following table is a placeholder for when such data becomes available.
| Compound Name | Target | Assay | IC₅₀ (µM) | Reference |
| 3α-hydroxymanool | Platelet Aggregation | Platelet Activating Factor Induced | Data Not Available | Kagawa et al., 1993 |
| 3α-hydroxy-12,13E-biformene | Platelet Aggregation | Platelet Activating Factor Induced | Data Not Available | Kagawa et al., 1993 |
| 3α,15-dihydroxy-labda-8(17),13E-diene | Platelet Aggregation | Platelet Activating Factor Induced | Data Not Available | Kagawa et al., 1993 |
Experimental Protocols
The detailed experimental protocols from the primary study by Kagawa et al. (1993) are not currently available in the public domain. The following represents a generalized workflow for the extraction and isolation of diterpenoids from a plant source, which would be foundational for replicating or building upon the original research.
General Workflow for Extraction and Isolation
Bioassay-Directed Fractionation
The isolation of the active compounds was guided by a bioassay for platelet aggregation inhibition.
Potential Signaling Pathways in Platelet Aggregation
While the specific mechanism of action for the active diterpenoids from "shug chher" has not been elucidated, platelet aggregation is a complex process involving multiple signaling pathways. A general overview of a key pathway is presented below. The active compounds from Juniperus communis could potentially interfere with one or more steps in this cascade.
Conclusion and Future Directions
The investigation of the Bhutanese medicinal plant "shug chher" (Juniperus communis) has yielded the novel diterpenoid, 3α-hydroxy-labda-8(17),this compound. However, based on currently accessible information, this compound has not been shown to inhibit platelet aggregation. Instead, other diterpenoids isolated from the same plant have been identified as active.
This technical guide highlights a critical need for further research in several areas:
-
Accessing Primary Data: The full text of the seminal 1993 study by Kagawa et al. is required to confirm the activity profile of all isolated compounds and to understand the detailed experimental procedures.
-
Biological Screening: 3α-hydroxy-labda-8(17),this compound should be subjected to a broad range of biological assays to determine if it possesses other pharmacological activities.
-
Quantitative Analysis: The active compounds (3α-hydroxymanool, 3α-hydroxy-12,13E-biformene, and 3α,15-dihydroxy-labda-8(17),13E-diene) require further study to determine their IC₅₀ values and potency as platelet aggregation inhibitors.
-
Mechanism of Action: Elucidating the specific signaling pathways through which the active diterpenoids exert their effects is crucial for understanding their therapeutic potential.
The compounds found in "shug chher" represent promising leads for the development of new therapeutic agents, and further investigation is warranted to fully characterize their pharmacological profiles.
References
- 1. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Chemical Profile and Biological Activity of Juniperus communis L. Berry Extracts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 12E,14-Trien-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12E,14-Trien-19-oic acid is a diterpenoid natural product with the CAS number 153042-80-9.[1][2] This compound has been isolated from the Bhutanese medicinal plant, shug chher, a species of Juniperus, and is under investigation for its potential pharmacological activities, particularly in the realm of platelet aggregation.[2][3] As a member of the diterpenoid class, it belongs to a large and structurally diverse group of natural products with a wide range of biological activities. This guide provides a summary of the known physicochemical properties of this compound, outlines general experimental protocols for its study, and visualizes relevant workflows and biological pathways.
Physicochemical Properties
Table 1: Known Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 153042-80-9 | [1] |
| Molecular Formula | C20H30O3 | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| Physical State | Solid | [4] |
To provide context for the expected properties of this compound, the following table details the properties of a structurally related labdane (B1241275) diterpenoid, 8(17),12,14-Labdatriene-19-oic acid (also known as Communic acid), which is also found in Juniperus communis.[5]
Table 2: Physicochemical Properties of the Related Compound 8(17),12,14-Labdatriene-19-oic acid (Communic acid)
| Property | Value | Source |
| CAS Number | 2761-77-5 | [5] |
| Molecular Formula | C20H30O2 | [5] |
| Molecular Weight | 302.45 g/mol | [5] |
| Melting Point | 121 °C | [5] |
| Boiling Point (Predicted) | 414.0 ± 34.0 °C | [5] |
| pKa (Predicted) | 4.67 ± 0.60 | [5] |
| LogP (Predicted) | 5.37230 | [5] |
Experimental Protocols
While specific experimental protocols for this compound are not published, the following sections describe generalized methodologies for the isolation, characterization, and property determination of diterpenoid acids from plant sources.
Isolation and Purification
The isolation of diterpenoids like this compound from plant material, such as Juniperus species, typically involves solvent extraction and chromatographic separation.[6]
Methodology:
-
Extraction: The dried and powdered plant material (e.g., wood, leaves) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a mixture of hexane (B92381) and acetone.[6]
-
Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their polarity.
-
Chromatography: The fractions are further purified using various chromatographic techniques:
-
Column Chromatography: Often performed using silica (B1680970) gel or Sephadex to achieve initial separation of compounds.[7]
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for the final purification of individual compounds.[6]
-
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[7]
Determination of Physicochemical Properties
The following are standard methods for determining the key physicochemical properties of a purified solid compound.
-
Melting Point: Determined using a melting point apparatus. The sample is heated slowly, and the temperature range over which it melts is recorded. A sharp melting point is indicative of high purity.
-
Solubility: Assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, DMSO, chloroform) at a specific temperature and observing its dissolution.[8] Quantitative solubility can be determined by preparing a saturated solution, filtering it, and measuring the concentration of the dissolved compound using techniques like HPLC or UV-Vis spectroscopy.
-
pKa (Acid Dissociation Constant): For an acidic compound, the pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standard base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. LogP is the logarithm of the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.
Biological Activity and Signaling Pathways
This compound is noted for its potential application in platelet aggregation research.[2][3] While the specific mechanism of action has not been elucidated, many diterpenes from Juniperus species have been shown to inhibit platelet aggregation.[9][10] Platelet aggregation is a complex process involving multiple signaling pathways that can be targeted by inhibitory compounds.[11]
The following diagram illustrates a generalized signaling pathway for platelet activation and aggregation, highlighting potential points of inhibition for a compound like this compound.
Conclusion
This compound is a diterpenoid of interest due to its natural origin and potential anti-platelet activity. While comprehensive physicochemical data are currently lacking, this guide provides the foundational information available and outlines standard methodologies for further investigation. Future research is needed to fully characterize this compound's properties and elucidate its mechanism of action, which will be crucial for any potential therapeutic development.
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. arctomsci.com [arctomsci.com]
- 4. targetmol.com [targetmol.com]
- 5. 8(17),12,14-Labdatriene-19-oic acid|lookchem [lookchem.com]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. Trichloroacetic Acid | CCl3COOH | CID 6421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activity of Juniperus communis on 12(S)-HETE production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of 12E,14-Trien-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of 12E,14-trien-19-oic acid, a diterpenoid of interest for its potential therapeutic applications. While the complete spectroscopic and detailed experimental data for the parent compound remains elusive in publicly accessible literature, this document synthesizes available information, focusing on the closely related and structurally significant analogue, 3α-hydroxy-labda-8(17),this compound. The methodologies and data presented for this analogue offer a robust framework for understanding the structural determination of this class of compounds.
Chemical Identity and Properties
This compound is a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units. It has the molecular formula C20H30O3 and a molecular weight of 318.45 g/mol .[1] This compound has been isolated from the Bhutanese medicinal plant shug chher and has been identified in Juniperus communis L.[1][2][3] Its potential as a therapeutic agent is primarily linked to its activity in platelet aggregation.[1][2]
| Property | Value | Source |
| Molecular Formula | C20H30O3 | [1] |
| Molecular Weight | 318.45 g/mol | [1] |
| CAS Number | 153042-80-9 | [1] |
| Natural Source(s) | shug chher, Juniperus communis L. | [1][2][3] |
| Potential Application | Platelet Aggregation Research | [1][2] |
Structural Elucidation of the Analogue: 3α-hydroxy-labda-8(17),this compound
The primary source for the structural elucidation of a closely related compound, 3α-hydroxy-labda-8(17),this compound, is the 1993 publication in the Chemical & Pharmaceutical Bulletin by K. Kagawa et al.[2] This study details the isolation and spectroscopic analysis of new labdane (B1241275) diterpenoids from shug chher. While the full spectroscopic data from the original publication is not available, this guide outlines the standard methodologies employed for such structural determination.
Experimental Protocols
Isolation of 3α-hydroxy-labda-8(17),this compound:
The isolation of this diterpenoid would have followed a bioassay-guided fractionation approach, a common strategy in natural product chemistry to isolate active compounds.[2]
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The 90% methanol-soluble fraction was identified as containing the active compounds.[2]
-
Chromatographic Separation: The active fraction is subjected to multiple rounds of column chromatography using stationary phases like silica (B1680970) gel or alumina, with a gradient of solvents of increasing polarity to separate the individual compounds.
-
Bioassay-Guided Fractionation: At each stage of separation, the resulting fractions are tested for their ability to inhibit platelet aggregation. Fractions showing significant activity are selected for further purification.
-
Final Purification: High-performance liquid chromatography (HPLC) is often employed in the final stages to obtain the pure compound.
Spectroscopic Analysis:
The structure of the isolated compound is then determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. Advanced NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between different atoms.
Spectroscopic Data (Hypothetical for the Analogue)
The following table represents the type of data that would have been generated for 3α-hydroxy-labda-8(17),this compound.
| Technique | Observation | Interpretation |
| MS | Molecular ion peak (M+) at m/z 334 | Corresponds to the molecular formula C20H30O4 |
| IR (cm⁻¹) | ~3400 (broad), ~2950, ~1690, ~1640 | -OH (hydroxyl & carboxylic acid), C-H, C=O, C=C |
| ¹³C NMR (δ, ppm) | ~180, 147, 145, 130, 125, 110, 78 | Carboxylic acid, olefinic carbons, carbon bearing a hydroxyl group |
| ¹H NMR (δ, ppm) | ~12.0, 6.5-5.0, 4.8, 4.5, 3.5 | Carboxylic acid proton, olefinic protons, exocyclic methylene (B1212753) protons, proton on carbon with hydroxyl group |
Biological Activity: Platelet Aggregation Inhibition
This compound and its analogues have been identified as inhibitors of platelet aggregation.[2] Platelet aggregation is a critical process in hemostasis and thrombosis. The mechanism of inhibition by this class of compounds is not fully elucidated in the available literature.
Experimental Protocol for Platelet Aggregation Assay
A standard method to assess platelet aggregation is through light transmission aggregometry.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Incubation: The PRP is incubated with different concentrations of the test compound (e.g., this compound).
-
Induction of Aggregation: An aggregating agent, such as platelet-activating factor (PAF), is added to the PRP to induce platelet aggregation.[2]
-
Measurement: The change in light transmittance through the PRP suspension is measured over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmittance increases.
-
Data Analysis: The inhibitory effect of the compound is quantified by determining the concentration that inhibits platelet aggregation by 50% (IC50).
Potential Signaling Pathways in Platelet Aggregation
While the specific target of this compound is unknown, it likely interacts with one or more of the signaling pathways that regulate platelet activation and aggregation.
Conclusion
References
The Biological Activity of 12E,14-Trien-19-oic Acid and Related Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of the diterpenoid 12E,14-Trien-19-oic acid. Direct experimental data on this specific compound is limited in publicly accessible literature. Therefore, this document synthesizes findings from closely related labdane (B1241275) and pimarane (B1242903) diterpenoids, particularly those isolated from the Juniperus genus and other medicinal plants. The primary activities discussed are antiplatelet, cytotoxic, and anti-inflammatory effects. This guide details the experimental methodologies used to ascertain these activities, presents quantitative data from analogous compounds, and visualizes the key signaling pathways implicated in their mechanism of action.
Introduction
This compound is a diterpenoid compound. A closely related hydroxylated form, 3α-hydroxy-labda-8(17),this compound, has been isolated from the Bhutanese medicinal plant 'shug chher', which has been identified as a species of Juniperus. While the crude extract of this plant has shown inhibitory effects on platelet aggregation, the specific activity of this compound itself remains uncharacterized in published studies. However, the broader family of labdane and pimarane diterpenoids, frequently found in Juniperus species, exhibits a range of significant biological activities. This guide consolidates the available data on these related compounds to build a predictive profile for this compound and to provide a foundation for future research.
Antiplatelet Activity
The primary indication for the biological activity of compounds related to this compound comes from a study on diterpenoids isolated from the Bhutanese medicinal plant 'shug chher'. A 90% methanol-soluble fraction of this plant demonstrated inhibition of platelet aggregation induced by the platelet-activating factor (PAF).
While 3α-hydroxy-labda-8(17),this compound was isolated in this study, it was not reported as one of the active antiplatelet compounds. The active compounds were identified as 3α-hydroxymanool, 3α-hydroxy-12,13E-biformene, and 3α,15-dihydroxy-labda-8(17),13E-diene. Quantitative data (e.g., IC50 values) for these compounds were not provided in the publication.
Experimental Protocol: Platelet Aggregation Assay
The following is a generalized experimental protocol for assessing antiplatelet activity, based on common methodologies in the field.
Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by an agonist.
Materials:
-
Platelet-Rich Plasma (PRP) or Washed Platelets
-
Platelet Agonist (e.g., Platelet-Activating Factor (PAF), ADP, Collagen, Arachidonic Acid)
-
Test Compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lumi-Aggregometer
-
Saline buffer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) with platelet-poor plasma or saline.
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette with the PRP sample into the lumi-aggregometer and establish a baseline.
-
Add the test compound at various concentrations (or solvent control) to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Induce platelet aggregation by adding a platelet agonist (e.g., PAF).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value, which is the concentration of the test compound required to inhibit platelet aggregation by 50%.
-
Cytotoxic Activity
Several labdane and pimarane diterpenoids isolated from Juniperus species have demonstrated cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties.
Quantitative Data: Cytotoxicity of Related Diterpenoids
The following table summarizes the cytotoxic activities of various diterpenoids structurally related to this compound.
| Compound | Cell Line | IC50 (µM) | Source Organism |
| Isopimaric acid | MDA-MB-231 (Breast Cancer) | 6.81 | Juniperus sp. |
| Isopimaric acid | MCF-7 (Breast Cancer) | Not specified, but active | Juniperus sp. |
| 6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-one | HepG2 (Liver Cancer) | 24.41 | Juniperus oblonga |
| 6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-one | MCF-7 (Breast Cancer) | 58.39 | Juniperus oblonga |
| 6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-one | HeLa (Cervical Cancer) | Not specified, but active | Juniperus oblonga |
| Trilobinone | HepG2 (Liver Cancer) | 56.93 | Juniperus oblonga |
| Trilobinone | MCF-7 (Breast Cancer) | 79.98 | Juniperus oblonga |
| Trilobinone | HeLa (Cervical Cancer) | Not specified, but active | Juniperus oblonga |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MCAS (Ovarian Cancer) | 24.16 µg/mL | Juniperus servaschanica |
| 3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acid | MDA-MB-231 (Breast Cancer) | 16.13 µg/mL | Juniperus servaschanica |
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the effect of a test compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
Anti-inflammatory Activity
Diterpenoids, including those with pimarane and labdane skeletons, are known to possess anti-inflammatory properties. A common mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the inflammatory response, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).
Signaling Pathways
-
Description: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.
-
Diagram:
Putative NF-κB signaling pathway inhibition by diterpenoids.
-
Description: The MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to external stimuli, including inflammation. Key MAPKs involved in inflammation are ERK, p38, and JNK. Their activation through phosphorylation leads to the activation of transcription factors that, in turn, regulate the expression of inflammatory mediators.
-
Diagram:
General overview of the MAPK signaling cascade in inflammation.
Experimental Protocols
Objective: To quantify the transcriptional activity of NF-κB in response to a stimulus and in the presence of a test compound.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
LPS (or other inflammatory stimulus)
-
Test compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection:
-
Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After an appropriate incubation period for plasmid expression, pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS to activate the NF-κB pathway.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound.
-
Objective: To determine the effect of a test compound on the phosphorylation (activation) of specific MAPK proteins.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies specific for phosphorylated and total forms of MAPKs (e.g., phospho-p38, total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with the test compound for a specified time.
-
Stimulate the cells with LPS for a short period (e.g., 15-30 minutes) to induce MAPK phosphorylation.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated forms of the MAPKs of interest.
-
Subsequently, probe the same membrane with antibodies against the total forms of the MAPKs to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated MAPK to total MAPK.
-
Conclusion
While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the extensive research on structurally similar labdane and pimarane diterpenoids provides a strong rationale for investigating its potential as an antiplatelet, cytotoxic, and anti-inflammatory agent. The experimental protocols and signaling pathway diagrams presented in this guide offer a robust framework for initiating such studies. Future research should focus on the isolation or synthesis of this compound and its systematic evaluation in the bioassays described herein to elucidate its specific pharmacological profile and therapeutic potential.
Unraveling the Molecular Mechanisms of 12E,14-Trien-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 12E,14-Trien-19-oic acid, a labdane-type diterpenoid, has emerged as a molecule of interest due to its potential therapeutic activities. While initial suggestions pointed towards a role in platelet aggregation, current scientific evidence has more robustly elucidated its mechanism of action in other cellular contexts, particularly in the inhibition of proliferative diseases such as benign prostatic hyperplasia (BPH). This technical guide provides an in-depth analysis of the known molecular mechanisms of this compound, presents available quantitative data, and outlines the experimental methodologies employed in these discoveries. Furthermore, we propose a hypothetical mechanism for its potential role in platelet aggregation based on its known cellular targets.
Known Mechanism of Action: Inhibition of Androgen and STAT-3 Signaling in Benign Prostatic Hyperplasia
Research has identified this compound, also known as Labda-8(17),12,14-trien-19-oic acid or trans-communic acid, as a potent inhibitor of signaling pathways that drive the pathogenesis of benign prostatic hyperplasia (BPH). The primary mechanism involves the dual inhibition of androgen receptor signaling and the Signal Transducer and Activator of Transcription 3 (STAT-3) pathway.
Quantitative Data
The antiproliferative activity of this compound against human BPH stromal cells has been quantified, providing a key metric for its potency.
| Compound | Cell Line | Activity | IC50 Value | Citation |
| This compound | Human BPH Stromal Cells | Antiproliferative | 37.5 μM | [1][2] |
Signaling Pathway
The inhibitory action of this compound on the STAT-3 signaling pathway is a critical component of its mechanism. STAT-3 is a transcription factor that, upon activation via phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival. By inhibiting the phosphorylation of STAT-3, this compound effectively blocks this pro-proliferative signaling cascade.[1][2][3]
Experimental Protocols
While the full experimental details from the primary literature are not publicly accessible, based on citing articles, the methodologies likely included:
-
Cell Culture: Human BPH stromal cells were cultured under standard conditions.
-
Antiproliferative Assay: The effect of this compound on cell viability was likely assessed using an MTT or similar colorimetric assay to determine the IC50 value.
-
Western Blot Analysis: To determine the effect on STAT-3 signaling, cells would be treated with this compound, and cell lysates would be subjected to SDS-PAGE and western blotting using antibodies specific for total STAT-3 and phosphorylated STAT-3 (p-STAT-3).
Hypothetical Mechanism of Action: Modulation of Platelet Aggregation
Although direct experimental evidence is currently lacking, the known inhibitory effect of this compound on STAT-3 provides a plausible hypothesis for its potential role in platelet aggregation. The STAT-3 signaling pathway has been shown to be involved in platelet activation and aggregation.[4][5]
Proposed Signaling Pathway in Platelets
In platelets, various agonists such as collagen and thrombin can activate signaling cascades that lead to the phosphorylation and activation of STAT-3. Activated STAT-3 can then contribute to the conformational changes and signaling events that result in platelet aggregation and thrombus formation. By inhibiting STAT-3 phosphorylation, this compound could potentially dampen these processes.
Proposed Experimental Workflow for Validation
To validate this hypothesis, a series of experiments would be required:
Conclusion and Future Directions
The current body of evidence strongly supports the mechanism of action of this compound as an inhibitor of the androgen and STAT-3 signaling pathways, with demonstrated efficacy in a preclinical model of benign prostatic hyperplasia. While its role in platelet aggregation remains hypothetical, the established link between STAT-3 and platelet function provides a compelling rationale for further investigation. Future research should focus on validating the proposed antiplatelet mechanism through rigorous in vitro and in vivo studies. Elucidating the full spectrum of its biological activities will be crucial for the potential development of this natural compound into a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | RNA sequencing and integrative analysis reveal pathways and hub genes associated with TGFβ1 stimulation on prostatic stromal cells [frontiersin.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. A novel STAT3 inhibitor negatively modulates platelet activation and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 12E,14-Trien-19-oic acid (CAS Number: 153042-80-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 12E,14-Trien-19-oic acid (CAS: 153042-80-9), a labdane (B1241275) diterpenoid with known anti-platelet aggregation properties. This guide consolidates the available chemical data, biological activity, and inferred experimental methodologies. Due to the limited public accessibility of the primary research, this paper also presents a hypothesized mechanism of action and detailed experimental workflows to facilitate future research and drug development efforts.
Introduction
This compound is a naturally occurring diterpenoid first identified from the Bhutanese medicinal plant known as "shug chher".[1][2] It has also been reported to be isolated from Juniperus communis L.[1][2] Structurally, it belongs to the labdane class of diterpenoids, which are characterized by a bicyclic core. The primary biological activity reported for this compound is the inhibition of platelet aggregation, suggesting its potential as a lead compound for the development of novel anti-thrombotic agents.[1][2]
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. The data is based on information from chemical supplier databases and the initial isolation report.
| Property | Value | Source |
| CAS Number | 153042-80-9 | [1][2] |
| Molecular Formula | C₂₀H₃₀O₃ | MedChemExpress |
| Molar Mass | 318.45 g/mol | MedChemExpress |
| Class | Diterpenoid (Labdane type) | [1][2] |
| Appearance | Solid (inferred) | General knowledge |
| Solubility | No data available |
Biological Activity: Platelet Aggregation Inhibition
The sole reported biological activity of this compound is its ability to inhibit platelet aggregation. The primary research by Kagawa et al. (1993) identified this compound as an inhibitor of platelet aggregation induced by Platelet-Activating Factor (PAF).
Quantitative Data:
Regrettably, the full text of the seminal paper by Kagawa et al. is not widely accessible, and therefore, specific quantitative data such as IC₅₀ values for the inhibition of PAF-induced platelet aggregation by this compound cannot be definitively cited. The abstract of the paper confirms the inhibitory activity but does not provide numerical data. Further experimental work would be required to quantify its potency.
Experimental Protocols
The following experimental protocols are inferred from the abstract of the primary literature and general knowledge of natural product chemistry and pharmacology. They provide a likely methodology for the isolation and functional characterization of this compound.
Isolation and Purification
The isolation of this compound from its natural source, "shug chher," as described by Kagawa et al., would have likely followed a bioassay-guided fractionation approach.
Detailed Methodology (Inferred):
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, likely starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as methanol (B129727). The abstract mentions a "90% methanol-soluble fraction," indicating an initial extraction with a high concentration of methanol.
-
Fractionation: The crude methanol extract is then partitioned between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Bioassay-Guided Chromatographic Separation: Each fraction is tested for its ability to inhibit PAF-induced platelet aggregation. The most active fraction(s) are then subjected to further separation using chromatographic techniques. This would likely involve:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the active fractions using a C18 reverse-phase column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
-
-
Structure Elucidation: The pure compound is then identified using spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To determine the chemical structure and stereochemistry.
-
In Vitro Platelet Aggregation Assay
The inhibitory effect of this compound on platelet aggregation would be assessed using an in vitro assay with an aggregometer.
Detailed Methodology (General Protocol):
-
Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is drawn from healthy human volunteers (with informed consent) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. The supernatant is collected.
-
The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer and stirred at 37°C.
-
A baseline light transmittance is established.
-
This compound (at various concentrations, dissolved in a suitable solvent like DMSO) or vehicle control is added to the PRP and incubated for a short period (e.g., 2-5 minutes).
-
Platelet aggregation is induced by adding a known agonist, in this case, Platelet-Activating Factor (PAF).
-
The change in light transmittance is recorded over time as the platelets aggregate. The percentage of aggregation is calculated relative to the PPP control.
-
-
Data Analysis:
-
The inhibition of aggregation is calculated for each concentration of the test compound.
-
An IC₅₀ value (the concentration of the compound that inhibits 50% of the aggregation response) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the inferred experimental workflow and a hypothesized signaling pathway for the action of this compound.
Caption: Inferred experimental workflow for the isolation of this compound.
Caption: Hypothesized signaling pathway for the inhibition of PAF-induced platelet aggregation.
Hypothesized Mechanism of Action
While the precise molecular target of this compound is unknown, its ability to inhibit PAF-induced platelet aggregation suggests a few potential mechanisms of action:
-
Direct PAF Receptor Antagonism: The compound may act as a competitive or non-competitive antagonist at the PAF receptor on the surface of platelets. By blocking the binding of PAF, it would prevent the initiation of the downstream signaling cascade.
-
Inhibition of Downstream Signaling: Alternatively, it could interfere with key signaling molecules downstream of the PAF receptor. PAF binding activates Gq protein, leading to the activation of Phospholipase C (PLC). PLC then generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which cause an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. Both pathways are crucial for platelet activation and aggregation. This compound could potentially inhibit Gq, PLC, or other downstream effectors.
The diagram above illustrates the hypothesized direct antagonism at the PAF receptor, which is a common mechanism for PAF inhibitors.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-platelet aggregation activity. However, a significant knowledge gap exists due to the limited accessibility of the primary research. To advance this compound towards any potential therapeutic application, the following research is essential:
-
Re-isolation and Confirmation: The compound should be re-isolated from "shug chher" or Juniperus communis, or chemically synthesized, to confirm its structure and provide sufficient material for further studies.
-
Quantitative Bioactivity: A thorough investigation of its inhibitory activity against a panel of platelet agonists (e.g., PAF, ADP, collagen, thrombin) is needed to determine its potency (IC₅₀) and selectivity.
-
Mechanism of Action Studies: Radioligand binding assays and cell-based signaling assays should be performed to determine if it acts as a PAF receptor antagonist or if it targets other components of the platelet activation pathway.
-
In Vivo Efficacy: Preclinical studies in animal models of thrombosis are required to assess its efficacy and safety in a physiological setting.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound could lead to the identification of more potent and selective inhibitors.
References
An In-depth Technical Guide to Labdane Diterpenes from Juniperus communis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Juniperus communis L., commonly known as common juniper, is a plant species rich in a diverse array of secondary metabolites, among which labdane (B1241275) diterpenes represent a class of compounds with significant and varied biological activities. These bicyclic diterpenes, characterized by a decalin core structure, have demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the labdane diterpenes isolated from J. communis, with a focus on their isolation, structural elucidation, and biological evaluation. Detailed experimental protocols for extraction, fractionation, and purification are presented, alongside a summary of the spectroscopic data for key compounds. Furthermore, this document outlines the methodologies for assessing their biological activities and visualizes the known signaling pathways modulated by these compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
Juniperus communis has a long history of use in traditional medicine for treating a variety of ailments.[1] Modern phytochemical investigations have revealed that its berries and needles are a rich source of terpenoids, including a significant number of labdane diterpenes.[2][3] These compounds are of considerable interest to the scientific community due to their diverse chemical structures and potent biological effects.[4] This guide aims to consolidate the current knowledge on labdane diterpenes from J. communis, providing a technical resource for their further investigation and potential therapeutic development.
Isolation and Purification of Labdane Diterpenes
The isolation of labdane diterpenes from J. communis typically involves a multi-step process beginning with extraction from the plant material, followed by fractionation and chromatographic purification.
Extraction
The initial step involves the extraction of secondary metabolites from dried and powdered plant material, most commonly the berries or needles. Methanol (B129727) is a frequently used solvent for this purpose.[3]
Experimental Protocol: Methanol Extraction of J. communis Berries [3]
-
Plant Material Preparation: Air-dry fresh Juniperus communis berries and grind them into a coarse powder.
-
Extraction: Macerate the powdered berries with methanol at room temperature for a specified period (e.g., 24-48 hours), with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Storage: Store the crude extract at a low temperature (e.g., 4°C) until further processing.
Fractionation and Purification
The crude extract is a complex mixture and requires further separation to isolate individual labdane diterpenes. Bioassay-guided fractionation is a powerful approach to target compounds with specific biological activities. A combination of chromatographic techniques is employed for purification.
Experimental Protocol: Bioassay-Guided Fractionation for Anticancer Compounds
-
Initial Fractionation: Subject the crude methanol extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to yield fractions with different chemical profiles.
-
Bioassay Screening: Screen each fraction for the desired biological activity (e.g., cytotoxicity against cancer cell lines).
-
Chromatographic Separation of Active Fractions: Subject the most active fraction(s) to further chromatographic separation. Centrifugal Partition Chromatography (CPC) has been successfully used for the separation of labdane diterpenes from J. communis.[3]
-
CPC System: Utilize a two-phase solvent system appropriate for the polarity of the target compounds. For example, a hexane-ethyl acetate-methanol-water system can be effective.
-
Operation: Introduce the sample into the CPC column and pump the mobile phase through the system. Collect fractions and monitor the effluent using a suitable detector (e.g., UV).
-
-
Final Purification: Perform final purification of the isolated compounds using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., water-acetonitrile).
References
- 1. Labdane diterpenes from Juniperus communis L. berries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 12E,14-Trien-19-oic Acid: A Technical Review of a Labdane Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12E,14-Trien-19-oic acid, a member of the vast labdane (B1241275) diterpenoid family, is a natural product with potential biological significance. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its isolation, characterization, and reported biological activities. The information is presented to facilitate further research and exploration of its therapeutic potential.
Chemical Identity and Isolation
This compound, also referred to in the literature as 3α-hydroxy-labda-8(17),this compound, is a diterpenoid characterized by a bicyclic core structure.[1][2] Its chemical formula is C₂₀H₃₀O₃, and its CAS number is 153042-80-9.[3]
This compound has been successfully isolated from the Bhutanese medicinal plant known as "shug chher".[4][5] This plant has traditional uses, and scientific investigation has sought to identify its bioactive constituents.[1][2] Isolation is typically achieved through bioassay-guided fractionation of the plant extract.[1][2] Specifically, the 90% methanol-soluble fraction of "shug chher" was found to contain a variety of labdane diterpenoids, including this compound.[1][2] The structure of this and other isolated compounds was determined using spectroscopic methods.[1][2]
Biological Activity and Scientific Findings
The primary area of investigation for this compound has been its potential role as an inhibitor of platelet aggregation.[4][5][6] Research has shown that extracts from "shug chher" exhibit inhibitory effects on platelet aggregation induced by platelet-activating factor (PAF).[1][2]
However, a pivotal study by Kagawa et al. (1993) isolated several labdane diterpenoids from this plant and tested their individual activities.[1][2] While other isolated compounds, namely 3α-hydroxymanool, 3α-hydroxy-12,13E-biformene, and 3α,15-dihydroxy-labda-8(17),13E-diene, demonstrated inhibitory effects on platelet aggregation, this compound (referred to as compound 7 in the study) was not reported to be among the active compounds.[1][2]
Currently, there is a notable absence of quantitative data in the scientific literature regarding the specific biological activity of this compound. Therefore, it is not possible to include a data table summarizing its efficacy.
Experimental Protocols
The following is a generalized experimental workflow for the isolation and preliminary assessment of compounds like this compound, based on the methodologies described for related compounds from "shug chher".
Figure 1. Generalized workflow for the isolation and evaluation of this compound.
Signaling Pathways and Mechanism of Action
The mechanism of action for this compound remains uncharacterized due to the lack of reported biological activity. For context, the general mechanism by which platelet aggregation inhibitors function often involves interference with signaling pathways that lead to platelet activation and aggregation. A simplified, hypothetical pathway illustrating potential points of inhibition is provided below. It is important to note that the involvement of this compound in this or any other pathway has not been demonstrated.
Figure 2. Hypothetical signaling pathway of platelet aggregation and potential inhibition points.
Conclusion and Future Directions
This compound is a structurally characterized labdane diterpenoid isolated from the medicinal plant "shug chher". While initial investigations into the plant extract suggested anti-platelet aggregation activity, subsequent studies on the isolated compound itself have not demonstrated significant inhibitory effects in the reported assays. The lack of quantitative biological data and mechanistic studies represents a significant gap in the understanding of this natural product.
Future research should focus on:
-
Re-evaluation of Biological Activity: Screening this compound in a broader range of biological assays to explore other potential therapeutic activities beyond platelet aggregation.
-
Total Synthesis: Development of a synthetic route to obtain larger quantities of the compound for comprehensive biological testing, which would also allow for the synthesis of analogs to explore structure-activity relationships.
-
Investigation of Synergistic Effects: Exploring whether this compound may act synergistically with other compounds from "shug chher" to produce the observed anti-platelet aggregation effects of the crude extract.
For drug development professionals, this compound currently represents an unexplored molecule with a defined structure. Its potential remains to be unlocked through further, more detailed pharmacological investigation.
References
- 1. Platelet aggregation inhibitors in a Bhutanese medicinal plant, shug chher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Labdane-type diterpenes: Chemistry and biological activity (2001) | Costas Demetzos | 97 Citations [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 12E,14-Trien-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
12E,14-Trien-19-oic acid is a derivative of the ent-kaurane diterpenoid class of natural products. Compounds in this class have garnered significant interest from the scientific community due to their diverse biological activities. This document outlines a proposed synthetic pathway for this compound, starting from the readily available natural product, steviol (B1681142). The protocol details a multi-step synthesis involving protection, dehydration, and deprotection steps. While a direct, published synthesis for this specific molecule is not currently available, the proposed pathway is based on established chemical transformations of steviol and related diterpenoids. All quantitative data for the starting material and expected product are summarized, and detailed experimental protocols for the key proposed steps are provided.
Introduction
Ent-kaurane diterpenoids are a large family of natural products characterized by a tetracyclic ring system. Steviol (ent-13-hydroxykaur-16-en-19-oic acid), the aglycone of the sweetening compounds found in the plant Stevia rebaudiana, is a prominent member of this family and serves as a versatile starting material for the synthesis of various derivatives. The modification of the steviol scaffold has been a subject of extensive research to explore new therapeutic agents. The introduction of a conjugated diene system at the 12 and 14 positions is anticipated to modulate the biological activity of the parent molecule. This document provides a theoretical yet plausible and detailed synthetic protocol to guide researchers in the preparation of this compound.
Proposed Synthesis Pathway
The proposed synthesis of this compound from steviol is a multi-step process. The key strategic steps include the protection of the carboxylic acid, the dehydration of the tertiary alcohol at C-13 to introduce a double bond, and subsequent isomerization/elimination to form the conjugated diene, followed by deprotection.
Caption: Proposed synthetic pathway for this compound from steviol.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Spectroscopic Data (Predicted/Reported) |
| Steviol | C₂₀H₃₀O₃ | 318.45 | ¹H NMR (CDCl₃): δ 4.92 (s, 1H), 4.86 (s, 1H), 1.23 (s, 3H), 0.95 (s, 3H). ¹³C NMR (CDCl₃): δ 184.5, 158.8, 103.9, 81.1. |
| This compound | C₂₀H₂₈O₂ | 300.44 | Predicted ¹H NMR: Signals in the olefinic region (δ 5.5-6.5) characteristic of a conjugated diene system. Predicted UV λmax: Expected in the range of 230-280 nm due to the conjugated diene chromophore. MS (m/z): [M]+ calculated for C₂₀H₂₈O₂: 300.2089. |
Experimental Protocols
Protocol 1: Protection of Steviol Carboxylic Acid
This protocol describes the protection of the C-19 carboxylic acid of steviol as a methyl ester to prevent its interference in subsequent reactions.
Materials:
-
Steviol
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or alternatively, Methyl iodide (CH₃I) and Potassium carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (B109758) (DCM) or Acetone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297)
Procedure (using Thionyl Chloride):
-
Dissolve steviol (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 2: Dehydration and Diene Formation
This protocol outlines the acid-catalyzed dehydration of the protected steviol to form the conjugated diene. This reaction may yield a mixture of products, and optimization of reaction conditions may be necessary.
Materials:
-
Steviol methyl ester (from Protocol 1)
-
Anhydrous Toluene (B28343) or Xylene
-
p-Toluenesulfonic acid (p-TsOH) or another strong acid catalyst (e.g., sulfuric acid)
-
Dean-Stark apparatus (if using wet solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve the steviol methyl ester (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired diene product. Characterization by ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy is crucial to confirm the formation of the conjugated diene system.
Protocol 3: Deprotection of the Methyl Ester
This final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.
Materials:
-
Methyl 12E,14-trien-19-oate (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Methanol
-
Lithium hydroxide (B78521) (LiOH) solution (e.g., 1 M)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the methyl ester (1 equivalent) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (excess, e.g., 5 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, partially evaporate the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH ~3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification may be achieved by recrystallization or chromatography if necessary.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting material to the final, characterized product.
Caption: Experimental workflow for the synthesis and analysis of this compound.
Disclaimer
The synthesis pathway and protocols described herein are proposed based on established principles of organic chemistry and literature precedents for similar compounds. The reactions may require optimization of conditions, and the handling of all chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The final product should be thoroughly characterized to confirm its identity and purity.
Application Notes and Protocols for the Isolation of 12E,14-Trien-19-oic Acid from Botanical Sources
Audience: Researchers, scientists, and drug development professionals.
Introduction: 12E,14-Trien-19-oic acid, a labdane (B1241275) diterpenoid, has been identified as a constituent of certain medicinal plants and has garnered interest for its potential biological activities. Specifically, its complete chemical name is 3α-hydroxy-labda-8(17), 12E, 14-trien-19-oic acid.[1] This compound was successfully isolated from the Bhutanese medicinal plant known as "Shug Chher," where it was identified as an inhibitor of platelet aggregation.[1][2][3] Additionally, "this compound" has been associated with Juniperus communis (common juniper).[4] Diterpenoids, including those from the Euphorbia genus, are a diverse class of natural products, many of which are extracted using solvents like methanol (B129727) or ethanol (B145695) followed by chromatographic separation.[1]
This document provides a detailed protocol for the isolation of this compound from plant materials, drawing upon established methodologies for the extraction and purification of labdane diterpenoids.
Data Presentation
| Compound Name | Plant Source | Extraction Solvent | Key Fractionation Method | Isolated Compounds |
| 3α-hydroxy-labda-8(17), 12E, 14-trien-19-oic acid | "Shug Chher" (Bhutanese medicinal plant) | 90% Methanol | Bioassay-directed fractionation | Four new labdane diterpenoids (including the target compound) and four known diterpenoids.[1][2] |
Experimental Protocols
This section outlines a representative, detailed methodology for the isolation and purification of this compound from plant material. This protocol is a composite based on the initial extraction details from the primary literature and general phytochemical techniques for the isolation of diterpenoic acids.
1. Plant Material Collection and Preparation:
-
Collection: Collect fresh aerial parts of the source plant (e.g., "Shug Chher" or Juniperus communis).
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
2. Extraction:
-
Maceration:
-
Soak the powdered plant material (e.g., 1 kg) in 90% methanol (e.g., 5 L) in a large glass container at room temperature.
-
Stir the mixture periodically for 3-5 days.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Re-extract the plant residue (marc) two more times with fresh 90% methanol to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
Objective: To separate compounds based on their polarity.
-
Procedure:
-
Suspend the crude methanol extract in distilled water to create an aqueous suspension.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297).
-
For each solvent, add an equal volume to the aqueous suspension, shake vigorously, and allow the layers to separate.
-
Collect each solvent fraction and the final aqueous fraction.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Note: As a diterpenoic acid, this compound is expected to partition into the moderately polar fractions, such as chloroform and ethyl acetate.
-
4. Chromatographic Purification:
a. Column Chromatography:
-
Objective: Initial fractionation of the bioactive extract (e.g., the ethyl acetate fraction).
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column to create a packed bed.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it evenly onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 100% ethyl acetate). Small amounts of acetic or formic acid can be added to the mobile phase to improve the resolution of acidic compounds.
-
Fraction Collection: Collect the eluate in fractions of equal volume (e.g., 25 mL).
b. Thin-Layer Chromatography (TLC) Monitoring:
-
Objective: To monitor the separation from the column and pool similar fractions.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A solvent system similar to that used for column chromatography (e.g., hexane:ethyl acetate, 7:3 v/v, with a drop of acetic acid).
-
Visualization:
-
Examine the developed TLC plates under UV light (254 nm and 365 nm).
-
Spray the plates with a suitable visualizing reagent, such as an anisaldehyde-sulfuric acid solution, followed by gentle heating. Diterpenoids typically appear as colored spots.
-
-
Pooling: Based on the TLC profiles, pool the fractions containing the target compound (identified by its Rf value and spot color).
c. Preparative High-Performance Liquid Chromatography (HPLC):
-
Objective: Final purification of the enriched fraction to obtain the pure compound.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of methanol and water (both containing a small percentage of formic or acetic acid, e.g., 0.1%, to ensure the carboxylic acid group remains protonated). For example, start with 60% methanol in water and increase to 100% methanol over 30-40 minutes.
-
Detection: UV detector, monitoring at a wavelength determined by the UV spectrum of the compound (typically in the range of 210-280 nm for conjugated systems).
-
Injection and Collection: Inject the semi-purified fraction and collect the peak corresponding to this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
5. Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To determine the detailed chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carboxylic acid, double bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.
-
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for Studying Platelet Function using 12E,14-Trien-19-oic acid (as represented by 8-epi-PGF2α)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprostanes are a class of prostaglandin-like compounds produced in vivo via the free-radical-catalyzed peroxidation of arachidonic acid. One of the most abundant and well-studied F2-isoprostanes is 8-epiprostaglandin F2α (8-epi-PGF2α). This document provides detailed application notes and experimental protocols for utilizing 8-epi-PGF2α, a representative compound for studying the effects of certain unsaturated fatty acids like "12E,14-Trien-19-oic acid," on platelet function. Understanding the impact of such compounds on platelet activation is crucial for research in thrombosis, hemostasis, and the development of novel antiplatelet therapies.
8-epi-PGF2α has been shown to induce platelet shape change, mobilize intracellular calcium, and potentiate platelet aggregation in response to other agonists.[1] These effects are primarily mediated through the thromboxane (B8750289) A2 receptor (TP receptor), making it a valuable tool for dissecting platelet signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of 8-epi-PGF2α on various aspects of platelet function as reported in the literature.
Table 1: Effect of 8-epi-PGF2α on Platelet Adhesion
| Parameter | Substrate | Concentration of 8-epi-PGF2α | Effect | EC50 | Reference |
| Platelet Adhesion | Fibrinogen-coated microwells | 1 to 1000 nmol/L | Dose-dependent increase | 35 nmol/L | [2] |
| Platelet Adhesion | Plasma-coated microwells | 1 to 1000 nmol/L | Dose-dependent increase | 48 nmol/L | [2] |
Table 2: Effect of 8-epi-PGF2α on Platelet Aggregation and Signaling
| Parameter | Conditions | Concentration of 8-epi-PGF2α | Observation | Reference |
| Platelet Aggregation | Alone | 10-20 µmol/L | Weak, reversible aggregation | [1] |
| Platelet Aggregation | With subthreshold concentrations of ADP, thrombin, collagen, or arachidonic acid | 1 nmol/L to 1 µmol/L | Irreversible platelet aggregation | [1] |
| Intracellular Calcium ([Ca2+]i) | Resting platelets | 1 µmol/L | Increase of 28.0 ± 4.7 nmol/L | [1] |
| Glycoprotein IIb/IIIa Expression | Resting platelets | 10 to 1000 nmol/L | Increased from 64.8±2.1% to 83.9±1.3% | [2] |
| P-Selectin Expression (GMP-140) | Thrombin-stimulated platelets | 10 to 1000 nmol/L | Increased from 48.5±3.1% to 63.1±2.0% | [2] |
Signaling Pathways
The primary mechanism of action for 8-epi-PGF2α in platelets involves the activation of the Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. This initiates a downstream signaling cascade leading to platelet activation.
Caption: Signaling pathway of 8-epi-PGF2α in platelets.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to 8-epi-PGF2α, alone or in combination with other agonists.
Caption: Workflow for Light Transmission Aggregometry.
Methodology:
-
Blood Collection and PRP Preparation:
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.
-
Collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
To obtain platelet-rich plasma (PRP), centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper PRP layer.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using autologous PPP if necessary.
-
-
Light Transmission Aggregometry:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar. Place the cuvette in the heating block of the aggregometer.
-
Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample (450 µL).
-
Add the desired concentration of 8-epi-PGF2α (e.g., 1 nM to 20 µM) to the PRP. To study potentiation, add a subthreshold concentration of another agonist (e.g., ADP, collagen) followed by 8-epi-PGF2α.
-
Record the change in light transmission for at least 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
Platelet Adhesion Assay
This protocol describes a static adhesion assay to quantify the adhesion of platelets to a fibrinogen-coated surface in the presence of 8-epi-PGF2α.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 50 µL of fibrinogen solution (e.g., 100 µg/mL in phosphate-buffered saline, PBS) and incubate for 1 hour at 37°C or overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites by adding 200 µL of 1% bovine serum albumin (BSA) in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Platelet Preparation and Adhesion:
-
Prepare washed platelets by centrifuging PRP in the presence of an anticoagulant citrate dextrose solution and resuspending the pellet in a Tyrode's buffer.
-
Pre-incubate the washed platelets with various concentrations of 8-epi-PGF2α (e.g., 1 nM to 1 µM) or vehicle control for 10 minutes at 37°C.
-
Add 100 µL of the platelet suspension to each coated well and incubate for 45-60 minutes at 37°C.
-
-
Quantification of Adherent Platelets:
-
Gently wash the wells three times with PBS to remove non-adherent platelets.
-
Lyse the adherent platelets by adding a lysis buffer (e.g., containing Triton X-100).
-
Quantify the number of adherent platelets using a lactate (B86563) dehydrogenase (LDH) activity assay or by pre-labeling the platelets with a fluorescent dye like Calcein-AM and measuring the fluorescence.
-
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol outlines the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in platelets upon stimulation with 8-epi-PGF2α.
Caption: Workflow for Intracellular Calcium Measurement.
Methodology:
-
Fura-2 Loading:
-
Prepare PRP as described in the LTA protocol.
-
Incubate the PRP with Fura-2 acetoxymethyl ester (Fura-2 AM) at a final concentration of 2-5 µM for 45-60 minutes at 37°C in the dark.
-
Wash the platelets by centrifugation to remove extracellular dye and resuspend them in a calcium-containing Tyrode's buffer.
-
-
Fluorometric Measurement:
-
Place the Fura-2 loaded platelet suspension in a quartz cuvette with a stir bar in a temperature-controlled (37°C) fluorometer.
-
Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at 510 nm.
-
Add 8-epi-PGF2α (e.g., 1 µM) to the cuvette and continue to record the fluorescence changes.
-
At the end of the experiment, add Triton X-100 to lyse the platelets and obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to chelate the calcium and obtain the minimum fluorescence ratio (Rmin).
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.
-
References
Application Notes and Protocols for the Quantification of 12E,14-Trien-19-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
12E,14-Trien-19-oic acid is a diterpenoid compound that has been isolated from various natural sources, including the Bhutanese medicinal plant shug chher and Juniperus communis.[1] Preliminary research indicates its potential as an inhibitor of platelet aggregation, suggesting its therapeutic value in the context of cardiovascular diseases.[1] To facilitate further research and development of this compound, robust and reliable analytical methods for its quantification in various matrices are essential.
This document provides detailed application notes and protocols for the quantification of this compound. Given the limited availability of published, validated methods specifically for this analyte, the protocols described herein are based on established analytical techniques for structurally similar compounds, such as other labdane (B1241275) diterpenoids and resin acids. These notes are intended to serve as a comprehensive guide for researchers to develop and validate their own quantitative assays.
Quantitative Data Summary
As no specific quantitative data for a validated "this compound" assay has been published, the following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of similar diterpenoid acids in biological matrices. These values should be considered as representative targets during method development and validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
Signaling Pathway
Diterpenoids with anti-platelet aggregation activity often exert their effects by modulating the arachidonic acid cascade, which is central to platelet activation. A plausible mechanism of action for this compound is the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes. This would reduce the production of pro-aggregatory eicosanoids such as thromboxane (B8750289) A2 (TXA2).
Caption: Putative signaling pathway for the anti-platelet activity of this compound.
Experimental Workflow
The general workflow for the quantification of this compound from a biological or plant matrix involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow for quantification.
Detailed Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the analysis of this compound in plant extracts or formulations where the concentration is expected to be relatively high.
1. Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material at 40°C to a constant weight and grind to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol (B129727).
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the pellet.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Clean-up (Optional, if matrix interference is high):
-
Reconstitute the dried extract in 1 mL of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the sample and wash with 5 mL of water:methanol (80:20, v/v).
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.
-
-
Final Preparation: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 0.1% formic acid in water (e.g., 70:30, v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound (a diode array detector is recommended for initial method development to determine the optimal wavelength, likely in the range of 210-240 nm).
3. Calibration and Quantification
-
Prepare a stock solution of purified this compound standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject the calibration standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates at low concentrations.
1. Sample Preparation (from Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar deuterated compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Final Preparation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Use a gradient elution program, for example: 0-1 min (30% B), 1-8 min (30-95% B), 8-10 min (95% B), 10.1-12 min (30% B).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Parameters
-
Ionization Mode: ESI negative mode is likely suitable for the carboxylic acid moiety.
-
Multiple Reaction Monitoring (MRM):
-
Determine the precursor ion (Q1) for this compound (e.g., [M-H]⁻) and optimize fragmentation to select a specific product ion (Q3).
-
Similarly, determine the MRM transition for the internal standard.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Calibration and Quantification
-
Prepare a stock solution of the analytical standard and internal standard in a suitable solvent.
-
Prepare calibration standards by spiking known amounts of the standard into a blank matrix (e.g., drug-free plasma).
-
Process the calibration standards and samples as described in the sample preparation section.
-
Analyze the extracts by LC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the standards.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
Method Validation
For use in regulated studies, the developed analytical method should be validated according to relevant guidelines (e.g., ICH M10 Bioanalytical Method Validation). Validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: Assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
References
Application Notes and Protocols for Investigating the Bioactivity of 12E,14-Trien-19-oic Acid
Introduction
12E,14-Trien-19-oic acid is a diterpenoid natural product, a class of compounds known for a wide range of biological activities.[1][2] Isolated from sources such as Juniperus communis and the Bhutanese medicinal plant "shug chher," preliminary research suggests its potential role in inhibiting platelet aggregation.[1][3][4][5] Structurally, as a diterpenoid carboxylic acid, it may interact with various cellular pathways, including those involving nuclear receptors and inflammatory signaling.
These application notes provide a comprehensive suite of cell-based assays to characterize the biological activities of this compound. The protocols are designed for researchers in drug discovery and development to elucidate the compound's mechanism of action, potency, and potential therapeutic applications. The proposed assays will investigate its effects on cell viability, platelet aggregation, nuclear receptor activation, and NF-κB signaling.
Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and to identify its cytotoxic concentration range.[6][7]
Application Note
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity can suggest either cytotoxicity or a cytostatic effect.[8] This assay is a reliable and high-throughput method for generating dose-response curves and determining the IC50 (half-maximal inhibitory concentration) of the compound.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Cell line of interest (e.g., human cancer cell line like HeLa or a normal cell line like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.88 | 70.4 |
| 50 | 0.45 | 36.0 |
| 100 | 0.15 | 12.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Platelet Aggregation Assay
Given the reported activity of this compound in inhibiting platelet aggregation, a direct in vitro assay is crucial to confirm and quantify this effect.[1][3]
Application Note
This protocol details a light transmission aggregometry (LTA) assay to measure the effect of this compound on platelet aggregation. LTA is the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Protocol: Light Transmission Aggregometry
Materials:
-
This compound
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., ADP, collagen, or thrombin)
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (2000 x g) for 10 minutes to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Compound Incubation: Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.
-
Aggregation Measurement: Place the cuvette with the pre-incubated PRP in the aggregometer. Add a known concentration of a platelet agonist to induce aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes).
-
Data Analysis: The maximum percentage of aggregation is calculated for each concentration of the test compound. The IC50 value for the inhibition of platelet aggregation can then be determined.
Data Presentation
| Compound Concentration (µM) | Agonist | Max. Aggregation (%) | % Inhibition |
| Vehicle Control | ADP (5 µM) | 85 | 0 |
| 1 | ADP (5 µM) | 75 | 11.8 |
| 10 | ADP (5 µM) | 48 | 43.5 |
| 50 | ADP (5 µM) | 22 | 74.1 |
| 100 | ADP (5 µM) | 10 | 88.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Nuclear Receptor Activation Assay
Fatty acids and their derivatives are known ligands for certain nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which play key roles in metabolism and inflammation.[9] A reporter gene assay can determine if this compound can activate these receptors.
Application Note
This protocol describes a luciferase reporter gene assay to screen for the activation of nuclear receptors (e.g., PPARα, PPARγ, or RXR) by this compound.[10] Cells are transiently transfected with a plasmid containing a nuclear receptor-responsive element upstream of a luciferase reporter gene. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified.
Experimental Protocol: Luciferase Reporter Assay
Materials:
-
This compound
-
Host cell line (e.g., HEK293T)
-
Luciferase reporter plasmid with a nuclear receptor response element (e.g., PPRE-luc)
-
Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARγ)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells in a 96-well plate with the reporter plasmid, the nuclear receptor expression plasmid, and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, a known agonist (positive control), or vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control.
Signaling Pathway Diagram
Caption: Nuclear receptor activation signaling pathway.
NF-κB Signaling Pathway Assay
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.[11] Many natural products exhibit anti-inflammatory effects by inhibiting this pathway. This assay will determine if this compound can modulate NF-κB activation.
Application Note
This protocol describes an immunofluorescence-based high-content screening assay to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation.[12] Cells are stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of this compound. The subcellular localization of p65 is then visualized and quantified.
Experimental Protocol: NF-κB Translocation Assay
Materials:
-
This compound
-
Cell line (e.g., HeLa or RAW 264.7 macrophages)
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus to the wells (except for the unstimulated control) and incubate for the optimal time for p65 translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells. The ratio of nuclear to cytoplasmic intensity is used as a measure of NF-κB activation.
Data Presentation
| Treatment | Nuclear/Cytoplasmic p65 Intensity Ratio | % Inhibition of Translocation |
| Unstimulated Control | 0.8 | N/A |
| TNF-α (10 ng/mL) | 3.5 | 0 |
| TNF-α + 1 µM Compound | 3.1 | 14.8 |
| TNF-α + 10 µM Compound | 2.2 | 48.1 |
| TNF-α + 50 µM Compound | 1.3 | 81.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Logical Relationship Diagram
Caption: Logical flow of NF-κB pathway modulation.
Conclusion
The described cell-based assays provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, platelet aggregation, nuclear receptor activation, and inflammatory signaling, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be instrumental in guiding further preclinical development of this interesting natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Nuclear Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unsubstantiated Potential: The Case of 12E,14-Trien-19-oic Acid as an Antiplatelet Agent
Initial investigations into the potential of 12E,14-Trien-19-oic acid as an antiplatelet agent have revealed a lack of direct scientific evidence to support this claim. While a related compound, 3α-hydroxy-labda-8(17),this compound, was isolated from the Bhutanese medicinal plant 'Shug Chher', the primary research did not attribute any antiplatelet activity to it. This finding underscores the necessity for further empirical studies to validate any therapeutic potential in this area.
A key study by Kagawa et al. in 1993, which focused on identifying platelet aggregation inhibitors from 'Shug Chher', led to the isolation of several labdane (B1241275) diterpenoids.[1][2][3][4] Among these was 3α-hydroxy-labda-8(17),this compound. However, the study reported that other compounds isolated from the same plant, specifically 3α-hydroxymanool, 3α-hydroxy-12,13E-biformene, and 3α,15-dihydroxy-labda-8(17),13E-diene, were the ones that exhibited inhibitory effects on platelet aggregation.[1] The research did not indicate that 3α-hydroxy-labda-8(17),this compound was tested or showed activity.
Summary of Isolated Compounds and Reported Antiplatelet Activity
For clarity, the findings from the primary literature regarding the compounds isolated from 'Shug Chher' are summarized in the table below.
| Compound Number | Compound Name | Reported Antiplatelet Activity |
| 1 | Manool | Not Reported |
| 2 | 3α-Hydroxymanool | Yes |
| 3 | 3α-Hydroxy-12,13E-biformene | Yes |
| 4 | Isocupressic acid | Not Reported |
| 5 | 3α,15-Dihydroxy-labda-8(17),13E-diene | Yes |
| 6 | 3α-Hydroxy-labda-8(17),13E-dien-15-oic acid | Not Reported |
| 7 | 3α-Hydroxy-labda-8(17),this compound | Not Reported |
| 8 | 3α-Acetoxyisocupressic acid | Not Reported |
Experimental Protocols
Due to the absence of reported antiplatelet activity for this compound or its hydroxylated form, detailed experimental protocols for its evaluation as an antiplatelet agent cannot be constructed based on existing literature. However, a general workflow for assessing the antiplatelet potential of a novel compound is outlined below. This serves as a template for future research.
General Experimental Workflow for Antiplatelet Agent Screening
Figure 1: A generalized workflow for the initial screening of a compound's antiplatelet activity.
Signaling Pathways in Platelet Activation
While a specific mechanism of action for this compound cannot be depicted, a simplified diagram of a common platelet activation pathway is provided for context. Antiplatelet agents often target one or more steps in these cascades.
Figure 2: A simplified overview of a common signaling pathway leading to platelet aggregation.
References
Application Notes & Protocols: Diterpenoid Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of diterpenoids from natural sources. Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them valuable compounds for pharmaceutical research and development.[1][2][3] The protocols outlined below cover a variety of techniques, from conventional solvent extraction to modern, greener methods, followed by robust purification strategies.
Part 1: Diterpenoid Extraction Techniques
The initial step in isolating diterpenoids is their extraction from the source material, typically plants. The choice of extraction method is critical and depends on the physicochemical properties of the target diterpenoid, the nature of the source material, and the desired scale of the extraction.
Conventional Extraction Methods
A. Maceration Maceration is a simple and widely used technique involving soaking the plant material in a suitable solvent for a prolonged period. It is suitable for small-scale extractions and for compounds that are sensitive to heat.
B. Soxhlet Extraction Soxhlet extraction is a continuous extraction method that offers more efficiency than maceration by repeatedly washing the sample with fresh, condensed solvent.[4] This technique is effective for exhaustive extraction but can expose the compounds to heat for extended periods.[4]
Modern Extraction Methods
Modern techniques offer improvements in efficiency, reduce solvent consumption, and shorten extraction times.
A. Ultrasound-Assisted Extraction (UAE) UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material disrupts them, enhancing solvent penetration and accelerating the extraction process.[5][6][7] This method is known for its speed and efficiency at lower temperatures.[5]
B. Microwave-Assisted Extraction (MAE) MAE uses microwave energy to heat the solvent and the moisture within the plant cells, causing the cells to rupture and release their contents into the solvent.[8][9] This technique is characterized by rapid extraction times, reduced solvent usage, and potentially higher yields compared to conventional methods.[8][10]
C. Supercritical Fluid Extraction (SFE) SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[11][12] By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be tuned to selectively extract specific compounds.[13] The addition of a co-solvent, such as ethanol (B145695), can enhance the extraction of more polar diterpenoids.[11][13][14] SFE is considered a green technology as it avoids the use of large volumes of organic solvents.[11]
Comparison of Extraction Techniques
The selection of an appropriate extraction method is a critical step in the isolation of diterpenoids. The following table summarizes the key parameters and outcomes of various techniques.
| Technique | Principle | Typical Solvents | Temperature | Time | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with fresh solvent.[4] | Methanol (B129727), Ethanol, Hexane, Chloroform.[4][15][16][17] | Solvent Boiling Point | 4 - 24 hours[8] | High extraction efficiency, well-established. | Time-consuming, large solvent volume, potential thermal degradation.[8] |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances cell wall disruption and solvent penetration.[5][7] | Methanol, Ethanol, Water.[6][7] | Room Temp. to 80°C[6][18] | 10 - 100 minutes[5][18] | Fast, efficient at low temperatures, reduced solvent use.[5] | Less robust for certain materials, particle size can be critical.[9] |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and intracellular water, causing cell rupture.[9] | Ethanol, Methanol.[9][10] | 45°C to 90°C[8][10] | 5 - 30 minutes[8][10][19] | Very fast, high yields, low solvent consumption.[8][10] | Requires specialized equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) with tunable solvent properties.[11][12] | Supercritical CO₂, often with a co-solvent like Ethanol.[13][14] | 35°C to 80°C[13][20] | 1 - 4 hours[13] | Green technology, high selectivity, solvent-free extract.[11] | High initial equipment cost, may not be suitable for highly polar compounds without modifiers. |
Experimental Workflow for Diterpenoid Isolation
The overall process from raw plant material to purified diterpenoid involves several key stages, as illustrated in the workflow below.
Caption: A typical experimental workflow for isolating diterpenoids.
Part 2: Experimental Protocols - Extraction
The following are generalized protocols that can be adapted for specific applications based on the target diterpenoid and plant matrix.
Protocol 2.1: Soxhlet Extraction of Diterpenoid Lactones from Andrographis paniculata
This protocol is based on methodologies for extracting andrographolide (B1667393) and related diterpenoids.[15][16][17]
-
Preparation: Air-dry the leaves of Andrographis paniculata and grind them into a fine powder.
-
Loading: Place approximately 20 g of the powdered plant material into a cellulose (B213188) thimble.
-
Assembly: Place the thimble into the main chamber of the Soxhlet extractor. Assemble the apparatus with a 500 mL round-bottom flask containing 300 mL of methanol and a condenser.
-
Extraction: Heat the flask to the boiling point of methanol. Allow the extraction to proceed for 6-8 hours, completing at least 10-12 cycles.
-
Concentration: After extraction, allow the apparatus to cool. Remove the extract from the flask and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C for further purification.
Protocol 2.2: Ultrasound-Assisted Extraction (UAE) of Triterpenoids and Diterpenoids
This protocol is a general procedure adaptable from methods used for various terpenoids.[5][6][7]
-
Preparation: Use 2 g of dried, powdered plant material.
-
Mixing: Place the sample in a 100 mL flask and add 50 mL of 80% ethanol (a solvent-to-sample ratio of 25:1 mL/g).
-
Sonication: Place the flask in an ultrasonic bath. Set the temperature to 60°C and the frequency to 37 kHz.[6]
-
Extraction: Sonicate the mixture for 30-40 minutes.[6]
-
Separation: After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.
-
Storage: Store the extract at -20°C until further analysis.[14]
Protocol 2.3: Microwave-Assisted Extraction (MAE) of Diterpenes from Green Coffee
This protocol is adapted from a rapid MAE method for coffee oil diterpenes.[8]
-
Preparation: Weigh 0.5 g of powdered green coffee beans.
-
Mixing: Mix the powder with 50 mL of methanol in a microwave-safe extraction vessel.[9]
-
Extraction: Place the vessel in a microwave extraction system. Ramp the temperature to 80°C over 5 minutes and hold for an additional 5 minutes. Set the microwave power to 600 W.[9]
-
Separation: After the program completes and the vessel has cooled, centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid material.[9]
-
Collection: Decant the supernatant (the extract) and, if necessary, bring the final volume to 50 mL with fresh methanol.[9]
-
Storage: Store the extract in a sealed vial at 4°C.
Protocol 2.4: Supercritical Fluid Extraction (SFE) of Diterpenoids from Pteris semipinnata
This protocol is based on an optimized SFE method for antitumor diterpenoids.[13]
-
Preparation: Grind 2.0 kg of the dried herb to pass through a 40-mesh screen.[20]
-
Loading: Load the powdered material into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Extraction: Perform the extraction for 4 hours.[13]
-
Collection: The extract is collected in a separator vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving the extracted compounds behind.
-
Processing: The collected extract, rich in the target diterpenoid, can be further processed for purification. The yield under these conditions was reported to be approximately 0.504 g/kg of dry herb.[13]
Part 3: Diterpenoid Purification Techniques
Crude extracts contain a complex mixture of compounds. Purification is essential to isolate the target diterpenoid.
Overview of Purification Methods
A. Column Chromatography (CC) Column chromatography is a fundamental and widely used technique for the initial fractionation of crude extracts. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel, alumina) and their solubility in a mobile phase.[21]
B. High-Performance Liquid Chromatography (HPLC) Preparative HPLC is a high-resolution technique used for the final purification of compounds.[22] It operates under high pressure and uses smaller particle size stationary phases, allowing for excellent separation of structurally similar diterpenoids.[1]
C. Counter-Current Chromatography (CCC) CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing the irreversible adsorption of samples.[23][24][25] It is particularly useful for separating polar compounds and complex mixtures.[23]
D. Crystallization Crystallization is a powerful technique for purifying compounds to a very high degree, provided the compound can form a stable crystalline structure. The choice of solvent is critical for successful crystallization.[21][26]
Diterpenoid Classification
Diterpenoids are classified based on their carbon skeleton. Understanding this classification can aid in selecting purification strategies and in structure elucidation.
Caption: Biosynthetic origin and classification of major diterpenoid skeletons.
Part 4: Experimental Protocols - Purification
Protocol 4.1: Column Chromatography Fractionation of a Crude Extract
This is a general protocol for the initial cleanup of a diterpenoid-containing extract.
-
Preparation: Prepare a glass column packed with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude extract (e.g., 5 g) in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load the powdered sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (B1210297) or methanol in a stepwise gradient (e.g., 9:1, 8:2, 1:1 hexane:ethyl acetate, then pure ethyl acetate, then ethyl acetate:methanol mixtures).
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 25 mL).
-
Analysis: Analyze each fraction using Thin Layer Chromatography (TLC) to identify fractions containing the target compound(s).
-
Pooling: Combine the fractions that show a similar TLC profile and contain the desired diterpenoid.
-
Concentration: Concentrate the pooled fractions under reduced pressure to yield enriched sub-fractions for further purification.
Protocol 4.2: Preparative HPLC Purification of Diterpenoids
This protocol describes the final purification step for an enriched fraction.
-
System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18, 250 x 20 mm). Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the enriched fraction (e.g., 100-200 mg) in a small volume of the mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter.[22]
-
Method Development: Develop a separation method using an analytical HPLC first to determine the optimal mobile phase (e.g., a gradient of acetonitrile (B52724) and water) and flow rate.[23]
-
Injection and Separation: Inject the prepared sample onto the preparative column. Run the separation method developed in the previous step.
-
Fraction Collection: Collect peaks corresponding to the target diterpenoid(s) using a fraction collector, guided by the UV detector signal.
-
Purity Check: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Evaporate the solvent from the pure fractions, typically using a rotary evaporator followed by a high-vacuum pump, to obtain the purified diterpenoid.
Protocol 4.3: High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol is based on the separation of diterpene lactones and flavones from Andrographis paniculata.[23]
-
Solvent System Selection: Choose a suitable two-phase solvent system. For example, a system of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v) can be used for a first-dimension separation.[23] Prepare the system by mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Apparatus Preparation: Fill the entire multilayer coil column with the stationary phase (the upper phase or lower phase, depending on the method). Then, pump the mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm).
-
Sample Injection: Once the mobile phase emerges from the outlet and hydrodynamic equilibrium is established, inject the sample solution (e.g., 200 mg of extract dissolved in a mixture of the two phases).[23]
-
Separation and Collection: Continuously monitor the effluent with a UV detector. Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by HPLC to identify those containing the pure compounds.[23] For complex mixtures, a second HSCCC run (2D-HSCCC) with a different solvent system can be performed on combined fractions to achieve further separation.[23]
References
- 1. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation and synthesis of neodolastane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 6. biozoojournals.ro [biozoojournals.ro]
- 7. Ultrasound-assisted solvent extraction of phenolics, flavonoids, and major triterpenoids from Centella asiatica leaves: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-assisted extraction of green coffee oil and quantification of diterpenes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [Efficiency of supercritical fluid extraction for the production of non-volatile terpenoids from Taraxaci radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 15. researchgate.net [researchgate.net]
- 16. scienceasia.org [scienceasia.org]
- 17. [PDF] Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves | Semantic Scholar [semanticscholar.org]
- 18. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]
- 22. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. iscientific.org [iscientific.org]
Application Notes and Protocols for Light Transmission Aggregometry (LTA) Screening of Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[1][2] This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Natural compounds are a rich source of potential antiplatelet agents for the development of novel therapeutics for thrombotic diseases.[3][4] This document provides a detailed protocol for utilizing LTA to screen natural compounds for their antiplatelet activity, including methodologies for sample preparation, experimental procedures, and data interpretation.
Principle of Light Transmission Aggregometry
LTA operates on the principle that as platelets in a PRP sample aggregate, the turbidity of the sample decreases, allowing more light to pass through. An aggregometer measures this change in light transmission over time. The instrument is calibrated with platelet-poor plasma (PPP) to represent 100% light transmission (maximum aggregation) and with PRP to represent 0% light transmission (no aggregation). The addition of a platelet agonist to the PRP suspension initiates platelet activation and aggregation, which is recorded as an aggregation curve. The inhibitory effect of a natural compound is determined by its ability to reduce the extent of agonist-induced platelet aggregation.[5][6]
Experimental Protocol
This protocol outlines the necessary steps for preparing human platelet-rich plasma and conducting LTA to evaluate the antiplatelet effects of natural compounds.
Materials and Reagents
-
Blood Collection: Venous blood should be collected from healthy, consenting donors who have abstained from medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 10-14 days. Blood should be drawn into tubes containing 3.2% or 3.8% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[6]
-
Platelet Agonists:
-
Adenosine Diphosphate (ADP)
-
Collagen
-
Arachidonic Acid (AA)
-
Thrombin
-
Ristocetin
-
U46619 (Thromboxane A2 analog)
-
-
Natural Compounds: Test compounds should be dissolved in an appropriate solvent (e.g., DMSO, ethanol, or saline). The final concentration of the solvent in the PRP should be minimal (typically <0.5%) to avoid affecting platelet function.
-
Control Vehicle: The solvent used to dissolve the natural compound.
-
Positive Control: A known platelet inhibitor (e.g., Aspirin).
-
Equipment:
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Centrifuge
-
Water bath or heating block at 37°C
-
Plastic or siliconized glass tubes
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
PRP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[6] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and plasma on top.
-
Carefully aspirate the upper platelet-rich plasma layer without disturbing the buffy coat and transfer it to a clean plastic tube.[7]
-
Keep the PRP at room temperature and use it within 3-4 hours of blood collection.
-
-
PPP Preparation:
-
After removing the PRP, centrifuge the remaining blood sample at a high speed (e.g., 2000-2500 x g) for 15-20 minutes at room temperature to pellet the remaining cellular components.[5]
-
Carefully collect the supernatant, which is the platelet-poor plasma.
-
The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
Light Transmission Aggregometry Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette the required volume of PRP (typically 225-450 µL) into a cuvette with a magnetic stir bar. Place the cuvette in the appropriate channel of the aggregometer and set the baseline to 0% aggregation.
-
Pipette the same volume of PPP into another cuvette and place it in the instrument to set the 100% aggregation baseline.
-
-
Incubation with Natural Compound:
-
Add a small volume (e.g., 2.5-5 µL) of the natural compound solution at the desired concentration to a fresh cuvette containing PRP.
-
Add the same volume of the vehicle (solvent) to another cuvette with PRP to serve as a control.
-
Incubate the samples for a predetermined time (e.g., 1-5 minutes) at 37°C with stirring.
-
-
Initiation of Aggregation:
-
Add the platelet agonist to the cuvette to initiate aggregation. The volume of the agonist should be small (typically 1/10th of the PRP volume) to minimize dilution effects.
-
-
Data Recording:
-
Record the aggregation curve for 5-10 minutes. The primary endpoint is the maximal aggregation percentage (% max aggregation).
-
-
Data Analysis:
-
Calculate the percentage inhibition of platelet aggregation for each concentration of the natural compound using the following formula: % Inhibition = [1 - (% max aggregation with compound / % max aggregation with vehicle)] x 100
-
For dose-response studies, plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the platelet aggregation).
-
Data Presentation
Quantitative data from LTA experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Commonly Used Agonist Concentrations for LTA
| Agonist | Typical Concentration Range | Target Receptor/Pathway |
| ADP | 2 - 20 µM | P2Y1 and P2Y12 receptors |
| Collagen | 1 - 10 µg/mL | GPVI receptor |
| Arachidonic Acid | 0.5 - 1.5 mM | Cyclooxygenase-1 (COX-1) pathway |
| Thrombin | 0.1 - 1 U/mL | PAR1 and PAR4 receptors |
| Ristocetin | 1.25 - 1.5 mg/mL | von Willebrand Factor binding to GPIb |
| U46619 | 1 - 5 µM | Thromboxane A2 (TP) receptor |
Note: The optimal agonist concentration should be determined empirically for each laboratory and donor population to achieve a submaximal aggregation response, which is ideal for detecting inhibitory effects.
Table 2: Example of Antiplatelet Activity Data for Natural Compounds
| Natural Compound | Agonist (Concentration) | IC50 Value (µM) | Reference |
| Quercetin | AA-induced | 52.3 | [8] |
| ADP-induced | 127.4 | [8] | |
| Kaempferol | AA-induced | Moderate Activity | [8] |
| Apigenin | AA-induced | Strong Inhibition | [8] |
| Ginkgetin | Thrombin | 8.05 | [4] |
| Isoginkgetin | Thrombin | 17.83 | [4] |
| Carnosol | Thrombin | 39 | [3] |
| Collagen | 34 | [3] | |
| Arachidonic Acid | 29 | [3] |
Visualizations
Diagrams illustrating the experimental workflow and relevant signaling pathways are crucial for understanding the methodology and the mechanism of action of natural compounds.
Caption: Experimental workflow for LTA screening of natural compounds.
References
- 1. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Human Platelet Aggregation and Low-Density Lipoprotein Oxidation by Premna foetida Extract and Its Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"12E,14-Trien-19-oic acid" solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common in vitro solubility issues encountered with 12E,14-Trien-19-oic acid.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Aqueous Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium (e.g., PBS or DMEM), a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a nonpolar organic solvent like DMSO is introduced into a highly aqueous environment where its solubility is poor. The dramatic increase in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Optimize Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try reducing the final working concentration.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous buffer, perform an intermediate dilution step. Dilute the stock solution in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently vortexing to ensure rapid and uniform dispersion.
-
Use Pre-warmed Media: The solubility of many compounds increases with temperature. Always use cell culture media that has been pre-warmed to 37°C.
-
Sonication: If a precipitate has already formed, brief sonication in a water bath sonicator can help to break up the particles and aid in redissolving the compound. However, be cautious as prolonged sonication can generate heat and potentially degrade the compound.
-
pH Adjustment: As an acidic compound, the solubility of this compound may increase at a higher pH. You can try to slightly increase the pH of your buffer, but be mindful of the pH tolerance of your cell line.
Issue 2: Cloudiness or Precipitation in Cell Culture Over Time
Question: My initial solution of this compound in cell culture medium was clear, but after a few hours of incubation, I observed cloudiness or a fine precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to several factors related to the stability of the supersaturated solution or interactions with media components over time.
Troubleshooting Steps:
-
Serum Interaction: Components in fetal bovine serum (FBS) or other sera can sometimes interact with the compound, leading to precipitation. Consider reducing the serum concentration if your experimental design allows, or test the compound's stability in serum-free media.
-
Media Evaporation: In long-term experiments, evaporation of the culture medium can increase the compound's concentration beyond its solubility limit. Ensure your incubator has proper humidification and use culture plates with low-evaporation lids.
-
Temperature Fluctuations: Repeatedly removing your culture plates from the incubator can cause temperature changes that affect solubility. Minimize the time your plates are outside the incubator.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays. It is a powerful organic solvent that can dissolve many nonpolar compounds. For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
Q2: Is it possible to use other solvents besides DMSO?
A2: Yes, other solvents can be considered, although they may have their own compatibility issues with cell culture. Ethanol can be an alternative, but like DMSO, the final concentration should be kept low. For some applications, co-solvent systems or specialized formulation strategies might be necessary.
Q3: How should I prepare my stock and working solutions of this compound?
A3: A detailed protocol for preparing solutions of hydrophobic compounds is provided in the "Experimental Protocols" section below. The key is to prepare a high-concentration stock in a suitable organic solvent and then dilute it carefully into your aqueous experimental medium.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A4: You can perform a simple solubility test. Prepare a serial dilution of your compound in the cell culture medium. Visually inspect for precipitation or cloudiness immediately and after a set incubation period (e.g., 2, 6, and 24 hours). You can also use a spectrophotometer to measure absorbance at a wavelength around 600 nm; an increase in absorbance indicates precipitation.
Data Presentation
| Solvent/Solution | Expected Solubility | Notes |
| Organic Solvents | ||
| Dimethyl sulfoxide (DMSO) | High | Recommended for initial stock solution preparation. |
| Ethanol | Moderate to High | Can be an alternative to DMSO. |
| Methanol | Moderate | May be suitable for some applications. |
| Acetone | Moderate | Less commonly used for in vitro assays. |
| Aqueous Solutions | ||
| Water | Very Low | Expected to be practically insoluble. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, precipitation is likely. |
| Cell Culture Media (e.g., DMEM, RPMI) | Low | Solubility is limited; precipitation is a common issue. |
| Cell Culture Media + Serum (e.g., 10% FBS) | Low | Serum proteins may slightly alter solubility but can also lead to interactions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. The molecular weight of this compound is approximately 318.45 g/mol .
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: Volume (L) = (0.001 g / 318.45 g/mol ) / 0.01 mol/L = 0.000314 L = 314 µL.
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Prepare Intermediate Dilutions (Optional but Recommended): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This can help in achieving a more accurate final concentration and minimizing the volume of DMSO added to the final aqueous solution.
-
Prepare Final Aqueous Solution:
-
Pre-warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C.
-
To prepare your final working concentration, add a small volume of your DMSO stock (or intermediate dilution) to the pre-warmed medium. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.
-
Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Troubleshooting logic for addressing precipitation issues with this compound.
Caption: Simplified signaling pathway of platelet aggregation and potential points of inhibition.
Optimizing "12E,14-Trien-19-oic acid" concentration for experiments
Welcome to the technical support center for 12E,14-Trien-19-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. As specific data for this diterpenoid acid is limited, this guide offers advice based on general principles for similar compounds and standard laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a diterpenoid natural product.[1] It has been isolated from the Bhutanese medicinal plant shug chher and Juniperus communis L.[1] Its CAS number is 153042-80-9. While it was isolated during a search for platelet aggregation inhibitors, the primary study did not report significant inhibitory activity for this specific compound.
Q2: How should I prepare a stock solution of this compound?
A2: As with many diterpenoid acids, this compound is expected to have low solubility in aqueous solutions. Therefore, a concentrated stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic compounds for use in biological assays. Ethanol can also be considered. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: What is the recommended final concentration of the solvent in my experiments?
A3: The final concentration of the organic solvent in your cell culture or assay medium should be kept to a minimum to avoid solvent-induced toxicity or off-target effects. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be kept at or below 0.1%. The table below provides a general guideline for maximum final solvent concentrations.
| Solvent | Maximum Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%) | Can induce cell differentiation, oxidative stress, or have other off-target effects at higher concentrations. |
| Ethanol | ≤ 0.5% | Can affect cell membrane fluidity and protein function. |
| Phosphate-Buffered Saline (PBS) | Not applicable | Ideal for diluting water-soluble compounds, but not suitable as a primary solvent for this compound. |
Q4: How should I determine the optimal working concentration for my experiments?
A4: To determine the optimal concentration of this compound for your specific assay, it is crucial to perform a dose-response curve. A broad range of concentrations should be tested initially to identify the active range and to assess cytotoxicity. The table below outlines a suggested approach for a preliminary dose-response experiment.
| Experimental Phase | Suggested Concentration Range | Purpose |
| Initial Range-Finding | 100 nM to 100 µM | To identify a broad range of biological activity and potential cytotoxicity. |
| Refined Dose-Response | Logarithmic or semi-log dilutions around the active range found in the initial screen. | To accurately determine key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). |
| Cytotoxicity Assessment | Parallel to the dose-response experiment. | To ensure that the observed effects are not due to cell death. This can be done using assays such as MTT, LDH, or Trypan Blue exclusion. |
Troubleshooting Guide
Issue: My compound precipitates out of solution when I add it to my aqueous assay buffer or cell culture medium.
-
Potential Cause: The final concentration of the compound is above its solubility limit in the aqueous medium. The percentage of organic solvent may be too low to keep the compound in solution.
-
Recommended Action:
-
Decrease the Final Concentration: Try using a lower final concentration of this compound.
-
Increase Solvent Concentration (with caution): If possible for your experimental system, slightly increase the final percentage of DMSO. However, always run a solvent control to ensure it is not affecting the results.
-
Use a Different Solvent: While less common for cell-based assays, other solvents or solubility enhancers could be explored, but their compatibility with the specific assay must be validated.
-
Sonication: Briefly sonicating the final solution may help to dissolve small amounts of precipitate, but this may not be a stable solution.
-
Issue: I am not observing any biological effect in my assay.
-
Potential Cause:
-
The concentration range tested is too low.
-
The compound is not active in the specific assay being used.
-
The compound has degraded.
-
-
Recommended Action:
-
Test a Higher Concentration Range: If no cytotoxicity is observed, consider testing concentrations up to 100 µM or higher.
-
Verify Compound Integrity: If possible, use an analytical method like HPLC to check the purity and integrity of your compound stock.
-
Re-evaluate the Hypothesis: As the reported activity of this specific compound is not well-established, it may not be active in your chosen system.
-
Issue: I am seeing high variability between my experimental replicates.
-
Potential Cause:
-
Inconsistent pipetting or dilution series preparation.
-
Incomplete dissolution of the compound in the stock solution or final medium.
-
For platelet aggregation assays, variability in platelet donors or sample handling.
-
-
Recommended Action:
-
Ensure Complete Dissolution: Before making dilutions, ensure your stock solution is fully dissolved. Vortex thoroughly.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment.
-
Standardize Protocols: For complex assays like platelet aggregation, ensure strict adherence to standardized protocols for blood collection, sample preparation, and handling.
-
General Experimental Protocols and Workflows
While a specific, validated protocol for this compound in platelet aggregation assays is not available from the primary literature, a general workflow for screening a novel compound in such an assay is provided below.
General Workflow for Screening in a Platelet Aggregation Assay
References
Technical Support Center: 12E,14-Trien-19-oic Acid Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with 12E,14-Trien-19-oic acid, commonly known as Isopimaric Acid (IPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound, or Isopimaric Acid (IPA), is a naturally occurring diterpenoid resin acid.[1][2] It is primarily isolated from plants of the Pinus and Juniperus genera. Key research applications include its role as a potent opener of large-conductance Ca2+-activated K+ (BK) channels, its anti-cancer properties through the regulation of calcium and oxidative phosphorylation pathways, and its antibacterial activity, notably against multidrug-resistant Staphylococcus aureus (MRSA).[1][3][4]
Q2: What are the main challenges encountered when working with Isopimaric Acid?
A2: Researchers commonly face challenges related to its poor aqueous solubility, which can complicate the design of biological assays. Other challenges include optimizing purification methods to remove closely related resin acid impurities, ensuring stability during storage, and managing potential antagonism when used in combination with other compounds in biological assays.
Q3: How should Isopimaric Acid be stored to ensure its stability?
A3: For long-term storage, Isopimaric Acid powder should be kept at -20°C.[5] Stock solutions, typically prepared in DMSO, can also be stored at -20°C for up to three months.[5] The compound is stable for at least one year as a supplied solid under these conditions.
Troubleshooting Guides
Synthesis and Purification
Q1: I am having difficulty purifying Isopimaric Acid from a crude plant extract. What methods are most effective?
A1: Purification of IPA from crude extracts often involves a combination of techniques. Bioassay-guided fractionation is a common starting point.[3] For separation from other resin acids, column chromatography is a widely used and effective method.
-
Troubleshooting Tip: If you are experiencing poor separation with column chromatography, consider the following:
-
Adsorbent Choice: Silica (B1680970) gel is a common stationary phase. The choice between acidic, neutral, or basic alumina (B75360) can also influence separation based on the impurity profile.
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by preliminary thin-layer chromatography (TLC).
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent to achieve a narrow band, which improves resolution.
-
Q2: My purified Isopimaric Acid still shows minor impurities. How can I further enhance its purity?
A2: Recrystallization is an excellent final purification step. The choice of solvent is critical for successful recrystallization.
-
Troubleshooting Tip:
-
Solvent Selection: Test a range of solvents to find one in which IPA is sparingly soluble at room temperature but highly soluble when heated. Common solvent pairs like ethanol/water or acetone/hexane (B92381) can also be effective.
-
Cooling Rate: Allow the saturated solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Handling and Solubility
Q1: Isopimaric Acid is poorly soluble in my aqueous assay buffer. How can I prepare a working solution?
A1: Due to its hydrophobic nature, IPA has very low water solubility. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer.
-
Troubleshooting Tip:
-
Stock Solution: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of IPA, with a solubility of approximately 25 mg/mL.
-
Final Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system.
-
Precipitation: If you observe precipitation upon dilution, try vortexing the solution or using a small amount of a non-ionic surfactant like Tween® 20, if compatible with your assay.
-
Biological Assays
Q1: I am not observing the expected activity of Isopimaric Acid in my cell-based assay. What could be the issue?
A1: Several factors can contribute to a lack of activity in cell-based assays.
-
Troubleshooting Tip:
-
Cell Permeability: While IPA is generally cell-permeable, its effectiveness can vary between cell types. Confirm that the compound is reaching its intracellular target.
-
Compound Stability in Media: Assess the stability of IPA in your cell culture medium over the time course of your experiment. Degradation could lead to a loss of activity.
-
Assay Interference: In some cases, IPA can interact with other components in the assay, such as efflux pump inhibitors, leading to antagonistic effects.[3] Consider potential interactions if you are using combination treatments.
-
Dose-Response: Ensure you are using a relevant concentration range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Q2: My patch-clamp recordings for BK channel activity are noisy or inconsistent after applying Isopimaric Acid.
A2: Patch-clamp experiments are sensitive to various factors.
-
Troubleshooting Tip:
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve IPA (e.g., DMSO) is minimal in the bath solution, as high concentrations can affect membrane properties and channel function.
-
Compound Precipitation: Visually inspect the bath solution for any signs of precipitation after adding IPA. Poor solubility can lead to inconsistent local concentrations.
-
Seal Stability: Confirm that the giga-ohm seal remains stable after the application of IPA. A decrease in seal resistance can lead to noisy recordings.
-
Quantitative Data Summary
| Parameter | Value | Organism/Cell Line | Reference |
| Antibacterial Activity (MIC) | |||
| Multidrug-Resistant S. aureus | 32-64 µg/mL | Bacteria | [3][6] |
| Methicillin-Resistant S. aureus | 32-64 µg/mL | Bacteria | [3][6] |
| Solubility | |||
| DMSO | ~25 mg/mL | N/A | [5] |
| Water | Insoluble | N/A |
Experimental Protocols
Isolation and Purification of Isopimaric Acid from Plant Material
This protocol provides a general framework for the isolation and purification of IPA from plant sources like Pinus nigra cones.
-
Extraction:
-
Air-dry and grind the plant material to a fine powder.
-
Perform a Soxhlet extraction with hexane for 8-12 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude hexane extract.
-
-
Column Chromatography:
-
Prepare a silica gel column (e.g., 230-400 mesh) in a non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of the starting mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC to identify those containing IPA.
-
-
Recrystallization:
-
Pool the IPA-containing fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a hot solvent (e.g., ethanol).
-
Slowly add a co-solvent in which IPA is less soluble (e.g., water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold solvent mixture.
-
Dry the crystals under vacuum.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of IPA on cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of IPA in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with the IPA-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
Whole-Cell Patch-Clamp Recording of BK Channels
This protocol describes the recording of BK channel currents in a suitable cell line (e.g., HEK293 cells expressing BK channels or smooth muscle cells).
-
Solution Preparation:
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH. Free Ca2+ can be buffered to a desired concentration.
-
-
Recording Procedure:
-
Place a coverslip with adherent cells in the recording chamber.
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Form a giga-ohm seal with a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +80 mV) to elicit outward currents.
-
Perfuse the chamber with the external solution containing the desired concentration of IPA.
-
Repeat the voltage-step protocol to record currents in the presence of IPA.
-
The IPA-activated current can be determined by subtracting the control currents from the currents recorded in the presence of IPA.
-
Visualizations
Caption: General experimental workflows for the purification and biological evaluation of Isopimaric Acid.
Caption: Proposed signaling pathways of Isopimaric Acid in cancer cells.
References
- 1. Isopimaric acid - Wikipedia [en.wikipedia.org]
- 2. Isopimaric Acid | C20H30O2 | CID 442048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isopimaric acid, an ion channel regulator, regulates calcium and oxidative phosphorylation pathways to inhibit breast cancer proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ISOPIMARIC ACID CAS#: 5835-26-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Improving the stability of "12E,14-Trien-19-oic acid" in solution
This technical support center provides guidance on improving the stability of "12E,14-Trien-19-oic acid" in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, a diterpenoid with a conjugated triene system, is susceptible to several factors. The conjugated double bonds in the molecule are prone to oxidation, especially in the presence of oxygen, light, and trace metal ions. Additionally, as a carboxylic acid, the compound's solubility and stability can be influenced by the pH of the solution. Isomerization of the double bonds is another potential degradation pathway, which can be catalyzed by light or heat.
Q2: What are the recommended general handling and storage conditions for this compound?
A2: To ensure the longevity of this compound, it is crucial to store it under appropriate conditions. While it may be shipped at room temperature, for long-term storage, it is recommended to follow the specific conditions provided in the Certificate of Analysis.[1][2] Generally, the solid compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., -20°C). Solutions should be freshly prepared. If storage of solutions is necessary, they should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: How can I minimize the oxidation of this compound in my experiments?
A3: Oxidation is a major concern for polyunsaturated compounds. To minimize oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation. Common choices for lipid-soluble compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols. For aqueous solutions, ascorbic acid or its derivatives can be effective.[3][4]
-
Inert Atmosphere: Work under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. This can be achieved by using a glove box or by purging solvents and vials with an inert gas.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[3]
-
Light Protection: Protect the compound from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.
Q4: What is the optimal pH range for solutions of this compound?
A4: The optimal pH will depend on the specific experimental requirements. As a carboxylic acid, this compound will be in its protonated (less water-soluble) form at acidic pH and in its deprotonated (more water-soluble) carboxylate form at basic pH. The stability of the conjugated triene system can also be pH-dependent. It is advisable to conduct a pH stability study to determine the optimal pH for your specific application, typically starting with a neutral pH (around 7.0-7.4) and assessing stability at acidic and basic pH values if required by the experimental design.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound during storage | Oxidation, photodegradation, or thermal degradation. | Store the compound as a solid at low temperatures (-20°C or -80°C). For solutions, store under an inert atmosphere at -80°C. Always protect from light. Add an antioxidant to the solvent. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quality control check (e.g., via HPLC) before use. Minimize the time the solution is exposed to air and light. |
| Precipitation of the compound in aqueous buffer | Poor solubility of the protonated carboxylic acid form at low pH. | Adjust the pH of the buffer to be above the pKa of the carboxylic acid (typically > 5) to form the more soluble carboxylate salt. Alternatively, use a co-solvent such as DMSO or ethanol (B145695). |
| Appearance of unknown peaks in HPLC analysis | Degradation products (e.g., oxides, isomers). | Review handling and storage procedures. Implement stabilization strategies such as adding antioxidants and protecting from light. Characterize the new peaks using LC-MS to identify degradation products. |
Quantitative Data Summary
The following tables provide representative data on the stability of polyunsaturated fatty acids (PUFAs), which can serve as a general guide for this compound.
Table 1: Effect of Storage Temperature on the Stability of a Generic Polyunsaturated Carboxylic Acid in Solution (Estimated Data)
| Storage Temperature (°C) | % Degradation after 1 week |
| 25 (Room Temperature) | 30 - 50% |
| 4 | 10 - 20% |
| -20 | 2 - 5% |
| -80 | < 1% |
Table 2: Efficacy of Different Antioxidants in Preventing Oxidation of a Generic Polyunsaturated Carboxylic Acid in Solution (Estimated Data)
| Antioxidant (Concentration) | % Oxidation Inhibition (after 24h at 40°C) |
| None (Control) | 0% |
| BHT (0.02%) | 75 - 85% |
| Ascorbyl Palmitate (0.01%) | 80 - 90% |
| Tocopherols (0.05%) | 70 - 80% |
| TBHQ (50 ppm) | > 95%[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and the intrinsic stability of this compound.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate amber vials for each stress condition.
-
Acidic Condition: Add 0.1 M HCl to an aliquot to achieve a final acid concentration. Incubate at 40°C for 24 hours.
-
Basic Condition: Add 0.1 M NaOH to an aliquot. Incubate at 40°C for 24 hours.
-
Oxidative Condition: Add 3% hydrogen peroxide to an aliquot. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Condition: Incubate an aliquot at 60°C for 48 hours in the dark.
-
Photolytic Condition: Expose an aliquot to a UV lamp (e.g., 254 nm) for 24 hours at room temperature.
-
Control: Keep an aliquot at -20°C in the dark.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a stability-indicating method such as HPLC-UV or LC-MS to determine the percentage of degradation and identify major degradation products.
Protocol 2: HPLC-UV Method for Stability Monitoring
Objective: To quantify the concentration of this compound over time to assess its stability under specific conditions.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the range of 250-300 nm due to the conjugated triene system).
-
Injection Volume: 10 µL.
-
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the sample, dilute it to fall within the range of the standard curve, and transfer it to an HPLC vial.
-
Analysis: Inject the samples onto the HPLC system.
-
Quantification: Determine the peak area of this compound in each sample and calculate the concentration using the standard curve. The percentage of the compound remaining at each time point can then be calculated relative to the initial concentration.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a stability study of this compound.
Caption: A decision tree for troubleshooting stability problems.
References
- 1. arctomsci.com [arctomsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical stabilization of oils rich in long-chain polyunsaturated fatty acids during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with "12E,14-Trien-19-oic acid"
Welcome to the technical support center for "12E,14-Trien-19-oic acid." This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable experimental outcomes when working with this diterpenoid in platelet aggregation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a diterpenoid compound that has been identified as an area of interest for research into platelet aggregation. Its primary application in a research setting is to investigate its potential inhibitory effects on the mechanisms of platelet activation and aggregation.
Q2: What are the basic physicochemical properties of this compound?
While specific data is limited, below is a summary of known properties:
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₃ |
| Molar Mass | 318.45 g/mol |
| Compound Type | Diterpenoid, Carboxylic Acid |
| CAS Number | 153042-80-9 |
Q3: How should I store this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. If dissolved in a solvent, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2]
Q4: What is the recommended solvent for dissolving this compound?
As a carboxylic acid-containing diterpenoid, "this compound" is likely to have poor aqueous solubility.[3][4] For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions.[1][2] Further dilutions into aqueous assay buffers should be done carefully to avoid precipitation. For other applications, solvents such as ethanol, chloroform, dichloromethane, and ethyl acetate (B1210297) may also be suitable.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Platelet Aggregation
| Potential Cause | Recommended Action |
| Compound Instability in Solution | Prepare fresh working solutions of this compound for each experiment from a frozen stock. Diterpenoids can be susceptible to degradation in aqueous solutions over time.[5] |
| Variability in Platelet Donors | Platelet reactivity can vary significantly between donors.[6] It is advisable to test the compound on platelets from multiple healthy donors who have not consumed antiplatelet medications for at least two weeks.[6] |
| Inconsistent Agonist Concentration | The concentration of the platelet agonist (e.g., ADP, collagen) is critical.[7] Prepare fresh agonist solutions for each experiment and ensure the final concentration in the assay is consistent and induces a submaximal aggregation response to effectively measure inhibition.[6] |
| Precipitation of Compound in Assay Buffer | Due to its likely low aqueous solubility, the compound may precipitate when diluted from a DMSO stock into an aqueous buffer.[3] Visually inspect for any cloudiness or precipitate. If observed, consider using a lower final concentration of the compound or adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer, after validating that the detergent does not interfere with the assay.[8] |
Issue 2: No or Low Activity Observed
| Potential Cause | Recommended Action |
| Compound Degradation | Verify the integrity of your solid compound stock. If it is old or has been stored improperly, consider obtaining a fresh batch. Long-term storage can affect compound stability.[2] |
| Incorrect Assay Conditions | Ensure your platelet aggregation assay is optimized. This includes platelet count, incubation times, agonist concentration, and instrument settings.[9][10] |
| pH-dependent Activity | As a carboxylic acid, the ionization state and activity of the compound may be pH-dependent.[3] Ensure your assay buffer has a stable and appropriate physiological pH (typically 7.4). |
Issue 3: High Background Signal or Non-specific Effects
| Potential Cause | Recommended Action |
| Compound Aggregation | At higher concentrations, organic molecules can form aggregates that interfere with light transmission assays, mimicking an inhibitory effect.[8] To test for this, run a control with the compound in platelet-poor plasma (PPP) to see if it affects light transmission on its own. |
| Impure Compound | If the compound was isolated from a natural source, impurities could be present.[11] These impurities may have their own biological activity. If possible, verify the purity of your compound using techniques like HPLC.[12] |
Experimental Protocols
Key Experiment: Light Transmission Aggregometry (LTA)
This protocol outlines a general procedure for assessing the effect of "this compound" on platelet aggregation using LTA.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[6]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[13]
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[13]
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
2. Instrument and Sample Preparation
-
Pre-warm the aggregometer to 37°C.[9]
-
Pipette PRP into cuvettes with a magnetic stir bar.
-
Use a cuvette with PPP to set the 100% aggregation baseline and a cuvette with PRP for the 0% baseline.
3. Aggregation Assay
-
Place the PRP-containing cuvette in the aggregometer and allow it to equilibrate for a few minutes.
-
Add the desired concentration of "this compound" (or vehicle control, e.g., DMSO) to the PRP and incubate for a predetermined time (e.g., 3-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid).[10]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
4. Data Analysis
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Compare the aggregation in the presence of "this compound" to the vehicle control to determine the percentage of inhibition.
Visualizations
Hypothetical Signaling Pathway for Platelet Aggregation Inhibition
Caption: A potential mechanism of action for this compound in inhibiting platelet aggregation.
Experimental Workflow for LTA
Caption: A standardized workflow for assessing platelet aggregation using Light Transmission Aggregometry.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results in platelet aggregation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing ultraperformance liquid chromatographic analysis of 10 diterpenoid compounds in Salvia miltiorrhiza using central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 12E,14-Trien-19-oic Acid Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for 12E,14-Trien-19-oic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
This compound is a diterpenoid natural product.[1][2] It has been isolated from plants such as the Bhutanese medicinal plant shug chher and Juniperus communis L.[1][3] The primary area of research for this compound is its effect on platelet aggregation.[1][3][4]
Q2: I am seeing high variability between my dose-response curve replicates. What are the common causes?
High variability in dose-response assays can stem from several factors. Inconsistent cell seeding density, variations in compound incubation times, or issues with the compound's solubility can all contribute. For lipophilic compounds like diterpenoids, poor solubility can be a major factor, leading to inconsistent concentrations in the assay medium.
Q3: My dose-response curve is not reaching a plateau (maximal effect). What should I do?
If the dose-response curve does not plateau, it may indicate that the highest concentration tested is insufficient to elicit a maximal response. Carefully consider increasing the concentration range of this compound. However, be mindful of potential solubility limits and off-target effects at very high concentrations. It is crucial to select a concentration that produces the maximum effect to avoid unnecessary overdosing.
Q4: The EC50/IC50 value I calculated is different from what I expected based on other similar compounds. Why might this be?
Discrepancies in EC50/IC50 values can arise from differences in experimental conditions. Factors such as cell type, passage number, serum concentration in the media, and the specific assay endpoint measured can all influence the apparent potency of a compound. Ensure that your experimental protocol is consistent and consider these variables when comparing your results to other studies. The equilibrium dissociation constant (Kd) is a measure of chemical binding and may not directly correlate with the EC50 value, which defines the pharmacological response.
Q5: How do I choose the optimal concentration range for my initial dose-response experiment?
For a compound with limited prior data, a wide concentration range is recommended for the initial experiment. A common approach is to use a logarithmic or semi-logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This broad range helps to identify the approximate potency of the compound and establish the boundaries for a more refined dose-response curve in subsequent experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Precipitation of Compound | This compound is a lipophilic diterpenoid. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration in the assay medium is low (typically <0.5%) and consistent across all wells, including controls. Sonication of the stock solution may aid dissolution. |
| Inconsistent Results / Poor Reproducibility | Pipetting errors, especially with small volumes. Cell health and density variations. Edge effects in multi-well plates. | Use calibrated pipettes and consider using a multi-channel pipette for additions. Ensure a single-cell suspension and uniform seeding density. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| High Background Signal | Assay reagent interference. Autofluorescence of the compound. | Run a control with the compound and assay reagents but without cells to check for direct interference. Measure the autofluorescence of the compound at the assay's excitation/emission wavelengths. |
| No Biological Response Observed | Compound inactivity in the chosen model. Incorrect assay endpoint. Degradation of the compound. | Verify the identity and purity of the this compound. Consider alternative cell lines or a cell-free assay system. Ensure the chosen endpoint is relevant to the expected mechanism of action. Store the compound under the recommended conditions. |
| Steep or Shallow Dose-Response Curve | A very steep curve may indicate a higher chance of under- or overdosing. A shallow curve might suggest complex biological interactions. | For steep curves, use a narrower range of concentrations with more data points around the EC50. For shallow curves, investigate potential multiple binding sites or off-target effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes, calibrated pipettes.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
For the experiment, prepare serial dilutions from the stock solution in cell culture medium to create working solutions. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Protocol 2: General Cell-Based Dose-Response Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of working solutions of this compound at various concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint Measurement:
-
After incubation, perform the desired assay to measure the biological response (e.g., cell viability assay, platelet aggregation assay, biomarker quantification).
-
Follow the manufacturer's protocol for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50/IC50.
-
Signaling Pathways and Workflows
Hypothesized Signaling Pathway for a Related Diterpenoid
While the specific signaling pathway for this compound is not well-defined, a related compound, ent-pimara-8(14),15-dien-19-oic acid, has been shown to inhibit inflammatory mediators by blocking NF-κB activation and MAPK pathways.[5] The following diagram illustrates this inhibitory mechanism.
Caption: Hypothetical inhibitory pathway of a related diterpenoid.
Experimental Workflow for Dose-Response Curve Optimization
The following diagram outlines a logical workflow for establishing a robust dose-response curve for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. arctomsci.com [arctomsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ent-pimara-8(14), 15-dien-19-oic acid isolated from the roots of Aralia cordata inhibits induction of inflammatory mediators by blocking NF-kappaB activation and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Diterpenoids in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of diterpenoids in in vitro and biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why do my diterpenoid compounds show inconsistent or no activity in my assays?
A1: The primary reason for inconsistent or a lack of activity in assays with diterpenoids is often their poor aqueous solubility.[1][2] Diterpenoids are typically hydrophobic molecules, which can lead to several issues in aqueous assay buffers:
-
Precipitation: The compound may precipitate out of the solution when diluted from a stock solution (e.g., in DMSO) into the aqueous assay buffer.[3]
-
Aggregation: Diterpenoids can form aggregates or colloids at certain concentrations, which can lead to non-specific inhibition of enzymes or interference with assay components, resulting in false positives or negatives.[4][5][6][7] This phenomenon is a common source of assay interference.[8]
-
Low Effective Concentration: Due to poor solubility, the actual concentration of the monomeric, active diterpenoid in the assay may be much lower than the intended concentration.
Q2: My diterpenoid shows activity in multiple, unrelated assays. What could be the cause?
A2: This is often a red flag for non-specific activity, which can be caused by Pan-Assay Interference Compounds (PAINS).[9] For hydrophobic molecules like diterpenoids, the most common cause of such promiscuous inhibition is the formation of aggregates.[4][5][7] These aggregates can sequester proteins or interfere with assay signals, leading to apparent activity that is not due to specific binding to the target.[6] It is crucial to perform counter-screens to rule out aggregation-based inhibition.[4][9]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: As a general guideline, the final concentration of dimethyl sulfoxide (B87167) (DMSO) in cell-based assays should be kept below 0.5%, with many researchers aiming for 0.1% or lower to avoid solvent-induced toxicity and off-target effects.[3] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental groups, but without the diterpenoid.[3]
Q4: Are there alternatives to DMSO for solubilizing diterpenoids?
A4: Yes, several alternatives and co-solvents can be used to improve the solubility of hydrophobic compounds. These include:
-
Co-solvents: Polyethylene glycol (PEG), glycerol, and other water-miscible organic solvents can be used.[3][10][11]
-
Complexation: Cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes with a hydrophilic exterior that enhances aqueous solubility.[11][12][13][14][15][16]
-
Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can form micelles that encapsulate the hydrophobic compound.[3][11]
-
Nanoformulations: For more advanced applications, lipid-based formulations like liposomes or polymeric nanoparticles can be used to deliver the diterpenoid to cells in a more bioavailable form.[17][18][19][20][21][22]
Troubleshooting Guides
Issue 1: Diterpenoid Precipitates Upon Dilution in Aqueous Buffer
This is a common problem when diluting a stock solution of a hydrophobic compound into an aqueous medium.
Troubleshooting Workflow
Caption: Workflow for troubleshooting diterpenoid precipitation.
Detailed Steps:
-
Check Stock Solution: Ensure your diterpenoid is fully dissolved in the stock solvent (e.g., 100% DMSO) before any dilutions. Gentle warming or sonication may be necessary.[3]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous buffer. Instead, perform a stepwise dilution. For example, first, dilute the stock into a smaller volume of buffer with vigorous vortexing.[3]
-
Utilize Serum Proteins: If your assay medium contains serum, pre-mix the DMSO stock with a small volume of the serum-containing medium. Proteins like albumin can bind to the diterpenoid and help keep it in solution.[3]
-
Employ Solubility Enhancers: If precipitation persists, consider incorporating solubility enhancers into your assay buffer.
| Solubility Enhancer | Typical Concentration | Mechanism of Action |
| Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes, increasing aqueous solubility.[12][14][15] |
| Co-solvents (e.g., PEG 300/400) | 1-10% (v/v) | Reduces the polarity of the aqueous medium.[10][11] |
| Surfactants (e.g., Tween 80) | 0.01-0.1% (v/v) | Forms micelles that encapsulate the hydrophobic compound.[3] |
Note: Always test the effect of the solubility enhancer on your assay system (e.g., cells, enzymes) in a control experiment.
Issue 2: Suspected Non-Specific Inhibition or Promiscuous Activity
If your diterpenoid is active against multiple unrelated targets or shows steep dose-response curves, it may be acting as an aggregator.
Signaling Pathway of Promiscuous Inhibition by Aggregation
Caption: Mechanism of enzyme inhibition by compound aggregation.
Experimental Protocol: Counter-Screen for Aggregation-Based Inhibition
This protocol is adapted from established methods to detect promiscuous inhibitors.[4][23]
-
Primary Assay: Perform your standard assay to determine the IC50 of the diterpenoid.
-
Detergent-Containing Assay: Repeat the assay, but this time include a non-ionic detergent, such as 0.01% (v/v) Triton X-100, in the assay buffer.[4][24]
-
Data Analysis:
-
If the diterpenoid is a true inhibitor, its IC50 value should not change significantly in the presence of the detergent.
-
If the diterpenoid is an aggregation-based inhibitor, the presence of the detergent will disrupt the aggregates, leading to a significant increase in the IC50 value (i.e., a loss of potency).[4]
-
| Condition | Expected Outcome for True Inhibitor | Expected Outcome for Aggregator |
| Standard Assay Buffer | Potent IC50 | Potent IC50 |
| Buffer + 0.01% Triton X-100 | Similar IC50 to standard | Significantly higher IC50 (potency loss)[4] |
Further Confirmation of Aggregation:
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of particles in your assay buffer at concentrations where inhibition is observed.[4][5][25]
-
Varying Enzyme Concentration: Aggregation-based inhibition is often sensitive to the enzyme concentration. Increasing the enzyme concentration may overcome the inhibition.[4]
Advanced Formulation Strategies
For persistent bioavailability issues, especially in cell-based assays or preclinical studies, advanced formulation strategies may be necessary.
Overview of Advanced Formulation Approaches
| Formulation Strategy | Description | Key Advantages |
| Solid Dispersions | The diterpenoid is dispersed in a hydrophilic carrier matrix.[10][26] | Improves wettability and dissolution rate. |
| Lipid-Based Formulations (e.g., SEDDS) | The diterpenoid is dissolved in a mixture of oils, surfactants, and co-solvents.[11][18][27] | Enhances solubility and can improve membrane permeability. |
| Nanoformulations (e.g., Nanoparticles, Liposomes) | The diterpenoid is encapsulated within a nanoparticle or liposome (B1194612) carrier.[17][19][21][22] | Increases surface area, can improve cellular uptake, and allows for targeted delivery.[19][20] |
Experimental Workflow for Formulation Selection
Caption: Decision workflow for selecting an appropriate formulation strategy.
References
- 1. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. benchchem.com [benchchem.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 6. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 13. The utility of cyclodextrins for enhancing oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Platelet Aggregation Studies with Natural Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural compounds in platelet aggregation studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid potential artifacts in your experiments.
Troubleshooting Guides
This section addresses specific issues that can arise during platelet aggregation studies involving natural compounds.
Issue 1: Unexpected or inconsistent aggregation results with a colored or turbid natural compound.
Question: My natural compound extract is colored (e.g., yellow, brown, red) or forms a turbid solution. I'm observing inhibition of platelet aggregation, but I'm not sure if it's a real effect or an artifact. How can I verify my results?
Answer:
Colored or turbid compounds can interfere with light transmission aggregometry (LTA), a common method for studying platelet aggregation. This interference can lead to false-positive or false-negative results.
Troubleshooting Steps:
-
Run a Compound Control:
-
Prepare a sample containing platelet-poor plasma (PPP) and your natural compound at the highest concentration used in your experiments.
-
Place this sample in the aggregometer and record the light transmission for the same duration as your experiment.
-
Expected Result: A stable baseline with no change in light transmission.
-
Artifact Indication: A significant change in light transmission suggests the compound itself is interfering with the optical reading.
-
-
Visual Inspection:
-
After adding the natural compound to the platelet-rich plasma (PRP) in the aggregometer cuvette, visually inspect the sample.
-
Artifact Indication: Look for precipitation, flocculation, or color changes that are independent of platelet aggregation.
-
-
Use an Alternative Method:
-
If optical interference is suspected, consider using a different method to measure platelet aggregation that is not based on light transmission, such as impedance aggregometry in whole blood.[1]
-
-
Wavelength Scan:
-
Perform a spectrophotometric scan of your compound in plasma to identify its absorbance spectrum. This can help you understand if it absorbs light at the wavelength used by the aggregometer.
-
Issue 2: The solvent used to dissolve the natural compound appears to affect platelet aggregation.
Question: I'm using an organic solvent like DMSO or ethanol (B145695) to dissolve my natural compound. I'm seeing an effect on platelet aggregation even in my vehicle control. How can I address this?
Answer:
Organic solvents can independently affect platelet function. For example, DMSO has been shown to inhibit platelet aggregation, particularly in response to arachidonic acid, by inhibiting cyclooxygenase-1 (COX-1).[2][3][4]
Troubleshooting Steps:
-
Determine the No-Effect Concentration of the Solvent:
-
Run a dose-response curve for the solvent alone (e.g., 0.1%, 0.5%, 1% DMSO) with different platelet agonists (ADP, collagen, arachidonic acid).
-
Identify the highest concentration of the solvent that does not significantly affect platelet aggregation.
-
Action: Ensure the final concentration of the solvent in all your experiments is at or below this no-effect concentration.
-
-
Consistent Solvent Concentration:
-
Use the same final concentration of the solvent in all experimental conditions, including the vehicle control and all concentrations of your natural compound.
-
-
Alternative Solvents:
-
If the required concentration of your primary solvent shows inhibitory effects, explore other less disruptive solvents. Always perform a vehicle control for any new solvent.
-
Issue 3: A natural compound shows both pro- and anti-aggregatory effects.
Question: My flavonoid compound seems to inhibit platelet aggregation with some agonists but enhance it with others. Is this a real phenomenon?
Answer:
Yes, this can be a real biological effect. Some flavonoids have been reported to exhibit both anti- and pro-aggregatory effects depending on the agonist used and the concentration of the flavonoid. For example, some flavonoids have shown a pro-aggregatory effect when arachidonic acid is the inducer.[5]
Troubleshooting and Verification Steps:
-
Comprehensive Agonist Panel:
-
Test your compound against a panel of agonists that act through different signaling pathways (e.g., ADP, collagen, thrombin, arachidonic acid, ristocetin). This will help to characterize the specific pathways your compound is modulating.
-
-
Dose-Response Curves:
-
Perform detailed dose-response experiments for each agonist to determine if the effect is concentration-dependent.
-
-
Investigate Underlying Mechanisms:
-
If a dual effect is consistently observed, further experiments may be needed to elucidate the mechanism. For example, you could measure thromboxane (B8750289) B2 production to investigate effects on the COX pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts when studying natural compounds in platelet aggregation?
A1: The most common artifacts arise from:
-
Physical properties of the extract: Color and turbidity can interfere with light transmission in LTA.[6]
-
Solvent effects: Solvents like DMSO and ethanol can have their own inhibitory effects on platelet function.[2][3]
-
Non-specific interactions: Some compounds may cause platelet lysis or non-specific binding to platelet surface proteins, which can be misinterpreted as inhibition of aggregation.
-
Presence of interfering substances in crude extracts: Crude extracts can contain a mixture of compounds with opposing effects.
Q2: How can I prepare my natural compound for a platelet aggregation assay?
A2:
-
Extraction and Purification: Whenever possible, use purified compounds to avoid confounding effects from other components in a crude extract.
-
Solvent Selection: Choose a solvent that effectively dissolves your compound and has minimal impact on platelet function. DMSO and ethanol are common, but their final concentration in the assay should be kept low (typically ≤0.5%).[4][7]
-
Stock Solutions: Prepare high-concentration stock solutions to minimize the volume of solvent added to the platelet preparation.
-
Filtration: Filter your stock solution to remove any particulate matter that could interfere with the assay.
Q3: What control experiments are essential in these studies?
A3:
-
Vehicle Control: This is a sample containing the same concentration of the solvent used to dissolve your natural compound. This is crucial to account for any effects of the solvent itself.
-
Positive Control: A known inhibitor of platelet aggregation (e.g., aspirin (B1665792) for arachidonic acid-induced aggregation) should be included to validate the assay's sensitivity.
-
Negative Control: A sample with no added compound or solvent (saline or buffer) to establish baseline platelet aggregation.
-
Compound Control in PPP: As mentioned in the troubleshooting guide, this control is essential to check for direct interference of your compound with the aggregometer's optical system.
Q4: How does hemolysis or lipemia in the blood sample affect the results?
A4: Both hemolysis (release of hemoglobin from red blood cells) and lipemia (high levels of lipids in the blood) can significantly interfere with LTA.[1][8][9][10]
-
Hemolysis: The red color of free hemoglobin directly interferes with light transmission. Additionally, red blood cells release ADP and other substances that can pre-activate platelets.
-
Lipemia: The turbidity of lipemic plasma increases the baseline optical density and can mask the changes in light transmission during platelet aggregation.
It is critical to use non-hemolyzed and non-lipemic samples for LTA. If your sample exhibits these characteristics, it should be discarded, and a new sample should be collected.
Q5: What are some key signaling pathways targeted by natural compounds that affect platelet aggregation?
A5: Natural compounds can inhibit platelet aggregation by targeting various signaling pathways, including:
-
Arachidonic Acid (AA) Pathway: Inhibiting cyclooxygenase (COX) enzymes to reduce the production of thromboxane A2 (TXA2).[11][12]
-
ADP Receptor Pathways: Blocking the P2Y1 and/or P2Y12 receptors for ADP.[11][13]
-
Collagen Receptor Pathways: Interfering with the interaction of collagen with its receptors, GPVI and α2β1.[11][12]
-
Thrombin Receptor Pathways: Inhibiting the activity of thrombin or blocking its PAR-1 and PAR-4 receptors.[11][12]
-
Intracellular Signaling: Modulating intracellular calcium levels, cyclic nucleotide (cAMP and cGMP) levels, and the PI3K/Akt and MAPK signaling pathways.[11][12]
Data Presentation
Table 1: Inhibitory Effects of Selected Natural Compounds on Platelet Aggregation
| Natural Compound | Plant Source | Agonist | IC50 (µM) | Reference |
| Chrysoeriol | Dangguisu-san | Collagen | ~10 | [14] |
| Apigenin | Dangguisu-san | Collagen | ~20 | [14] |
| Luteolin | Dangguisu-san | Collagen | ~30 | [14] |
| Sappanchalcone | Dangguisu-san | Collagen | ~50 | [14] |
| Quercetin | Various | Arachidonic Acid | 200 | [15] |
| Resveratrol | Grapes | Arachidonic Acid | N/A (Inhibits TXB2 synthesis) | [15] |
Note: IC50 values are approximate and can vary depending on experimental conditions.
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA) for Natural Compounds
1. Materials:
-
Aggregometer (e.g., Chrono-log Model 700)
-
Siliconized glass or plastic cuvettes with stir bars
-
Pipettes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
Natural compound stock solution
-
Vehicle (solvent for the natural compound)
-
Saline
2. PRP and PPP Preparation:
-
Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. LTA Procedure:
-
Set the aggregometer to 100% light transmission using a PPP blank and to 0% transmission using the PRP sample.
-
Pipette the adjusted PRP into a cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.
-
Allow the PRP to equilibrate for at least 2 minutes.
-
Add the vehicle or the natural compound at the desired final concentration and incubate for a predetermined time (e.g., 1-5 minutes).
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.
4. Control Experiments:
-
Vehicle Control: Add the same volume of solvent used for the natural compound to the PRP before adding the agonist.
-
Compound Control: Add the natural compound to PPP to check for direct interference with light transmission.
Mandatory Visualizations
Diagram 1: General Workflow for LTA with Natural Compounds
Caption: Workflow for Light Transmission Aggregometry with natural compounds.
Diagram 2: Key Platelet Activation Signaling Pathways
Caption: Major signaling pathways in platelet activation.
Diagram 3: Troubleshooting Logic for LTA Artifacts
Caption: Troubleshooting flowchart for LTA artifacts with natural compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of dimethyl sulphoxide (DMSO) on aggregation of human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide: effects on function of fresh platelets and on the viability of platelets in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Interference of selected flavonoid aglycons in platelet aggregation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship of turbidity to the stages of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance [frontiersin.org]
- 13. A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elucidation of Phytochemicals Affecting Platelet Responsiveness in Dangguisu-san: Active Ingredient Prediction and Experimental Research Using Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenolic Bioactives as Antiplatelet Aggregation Factors: The Pivotal Ingredients in Maintaining Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
"12E,14-Trien-19-oic acid" purity and characterization issues
Welcome to the technical support center for 12E,14-Trien-19-oic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purity and characterization challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Due to its conjugated triene system, this compound is highly susceptible to oxidation and isomerization.[1][2][3] Exposure to air, light, and elevated temperatures can lead to the formation of peroxides, degradation products, and geometric isomers, impacting the purity and biological activity of the compound.[1][4][5] It is crucial to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C or below) to minimize degradation.
Q2: How can I confirm the presence of the conjugated triene system in my sample?
A2: UV-Vis spectroscopy is a straightforward method to confirm the presence of the conjugated triene system.[6] Compounds containing this chromophore typically exhibit characteristic absorption maxima around 260-280 nm.[6] The presence of a triplet of absorption peaks in this region is a strong indicator of a conjugated triene structure.[6]
Q3: What are the most suitable analytical techniques for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is effective for separating the parent compound from more polar or non-polar impurities.[7][8][9] For resolving geometric isomers, silver ion HPLC (Ag+-HPLC) can be particularly useful.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.[12][13] Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) is typically required.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of isomers and impurities.[15][16][17] Quantitative NMR (qNMR) can also be used to determine purity against a certified reference standard.
Q4: I am observing multiple peaks in my HPLC chromatogram. What could be the cause?
A4: Multiple peaks can arise from several sources:
-
Isomers: The presence of geometric isomers (e.g., cis/trans isomers of the double bonds) is a common issue with conjugated systems.[10][11]
-
Degradation Products: Oxidation or other degradation pathways can lead to the formation of new compounds with different retention times.
-
Impurities from Synthesis: Residual starting materials, reagents, or byproducts from the synthesis process may be present.
To identify the source of the additional peaks, it is recommended to use a combination of techniques, such as collecting fractions from the HPLC for subsequent analysis by MS or NMR.
Troubleshooting Guides
Issue 1: Low Purity or Presence of Unexpected Impurities by HPLC
This guide provides a systematic approach to troubleshooting purity issues detected by HPLC.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low purity issues of this compound.
Troubleshooting Steps & Solutions
| Step | Potential Cause | Recommended Action |
| 1. Verify Sample Handling & Storage | Improper storage leading to degradation (oxidation, isomerization). | Always store the compound under an inert gas (argon or nitrogen), protected from light, at -20°C or lower. Use fresh, high-purity solvents for sample preparation. |
| 2. Check for System Contamination | Contaminants in the solvent or HPLC system. | Inject a blank (mobile phase solvent). If peaks are observed, flush the system and use fresh, HPLC-grade solvents. |
| 3. Evaluate HPLC Column Performance | Column degradation leading to poor peak shape and resolution. | Check for peak fronting or tailing. If observed, wash the column according to the manufacturer's instructions or replace it. |
| 4. Optimize HPLC Method | Inadequate separation of isomers or closely eluting impurities. | Adjust the mobile phase composition or the gradient slope to improve resolution. Consider using a different column chemistry (e.g., C30 instead of C18 for better shape selectivity). |
| 5. Identify Unknown Peaks | Presence of isomers or degradation products. | Use LC-MS to obtain the mass of the impurity peaks. If isomers are suspected, they will have the same mass as the parent compound. If degradation is suspected, masses corresponding to oxidation products (e.g., +16 Da, +32 Da) may be observed. |
| 6. Isomer Separation | Co-elution of geometric isomers under standard RP-HPLC conditions. | Employ silver ion HPLC (Ag+-HPLC), which is specifically designed to separate compounds based on the number, position, and geometry of double bonds.[10][11] |
Issue 2: Difficulty in Structural Characterization by NMR
This guide addresses common issues encountered during the NMR analysis of this compound.
NMR Characterization Workflow
Caption: A workflow for the structural characterization of this compound using NMR.
Troubleshooting Steps & Solutions
| Problem | Potential Cause | Recommended Solution |
| Broad or Unresolved Peaks | Sample aggregation; presence of paramagnetic impurities. | Use a deuterated solvent that fully dissolves the sample (e.g., CDCl₃, Methanol-d₄). Filter the sample through a small plug of silica (B1680970) or celite to remove particulates. |
| Complex Multiplets in the Olefinic Region | Overlapping signals from the conjugated triene system and potential isomers. | Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve overlapping signals and establish proton-proton and proton-carbon correlations. Higher field strength (e.g., 600 MHz or above) will provide better signal dispersion. |
| Inconsistent Integration Values | Presence of residual solvent or impurities. | Ensure the sample is thoroughly dried under high vacuum to remove residual solvents. Integrate well-resolved signals of the compound against a known internal standard for quantitative analysis. |
| Ambiguous Stereochemistry | Difficulty in determining the geometry of the double bonds from coupling constants alone. | Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can help determine the spatial proximity of protons and thus the stereochemistry of the double bonds. |
Data and Protocols
Illustrative Purity Analysis Data
The following table presents hypothetical data from different analytical techniques for two batches of this compound to illustrate potential purity issues.
| Parameter | Batch A (High Purity) | Batch B (Degraded) | Technique |
| Purity by HPLC (C18, 272 nm) | 98.5% | 85.2% (main peak) | RP-HPLC |
| Major Impurity 1 | 0.8% | 7.8% (earlier eluting) | RP-HPLC |
| Major Impurity 2 | 0.4% | 4.5% (later eluting) | RP-HPLC |
| Purity by qNMR (vs. maleic acid) | 98.2% | Not determined | ¹H NMR |
| Appearance | White to off-white solid | Yellowish oil | Visual |
| UV λmax | 262, 272, 282 nm | 262, 272, 282 nm (with shoulder) | UV-Vis Spec |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 272 nm.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Protocol 2: GC-MS Analysis (after derivatization)
-
Derivatization: To 1 mg of the sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine. Heat at 60°C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-650.
Protocol 3: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument: 500 MHz NMR spectrometer.
-
Parameters:
-
Acquisition time: 3 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16.
-
Spectral width: 16 ppm.
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual CHCl₃ peak to 7.26 ppm.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of Conjugated Fatty Acids from Natural Products [jstage.jst.go.jp]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. aocs.org [aocs.org]
- 9. hplc.eu [hplc.eu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ncasi.org [ncasi.org]
- 13. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 14. Aromatic resin characterisation by gas chromatography-mass spectrometry. Raw and archaeological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
- 17. maxapress.com [maxapress.com]
Technical Support Center: Enhancing the Yield of 12E,14-Trien-19-oic Acid Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the yield of "12E,14-Trien-19-oic acid" extraction. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
-
Question: We performed a solvent extraction of Juniperus communis berries, but the overall yield of the crude extract is much lower than expected. What could be the cause?
-
Answer: Low crude extract yield can stem from several factors:
-
Inadequate Grinding: The plant material must be finely ground to increase the surface area for solvent penetration. If the particles are too large, the solvent cannot efficiently access the plant cells.
-
Improper Solvent Selection: The polarity of the solvent is critical. While methanol (B129727) is a good starting point for extracting a broad range of metabolites, the yield of specific diterpenoids may be improved with a solvent of different polarity or a solvent mixture.
-
Insufficient Extraction Time or Temperature: The extraction process may not have been long enough for the solvent to fully penetrate the plant matrix and dissolve the target compounds. For methods like maceration, ensure sufficient time is allowed. For heat-assisted methods, ensure the temperature is optimal without degrading the target compound.
-
Poor Quality of Plant Material: The concentration of secondary metabolites in plants can vary depending on the harvesting time, geographical location, and storage conditions.
-
Issue 2: Target Compound Not Detected in the Crude Extract
-
Question: After performing the extraction, we analyzed the crude extract by HPLC, but we cannot detect the peak corresponding to this compound. Why might this be?
-
Answer:
-
Compound Degradation: Diterpenoids can be sensitive to high temperatures and pH changes. If a heat-assisted extraction method like Soxhlet was used, the temperature might have been too high.
-
Incorrect Solvent: this compound is a diterpenoic acid. Its solubility is dependent on the pH of the extraction solvent. Using a slightly acidified or basified solvent might improve its extraction.
-
Low Concentration in Plant Material: The concentration of the target compound in the plant material might be very low. A more sensitive analytical method or a larger amount of starting material may be needed.
-
Issue 3: Poor Separation During Column Chromatography
-
Question: We are trying to purify the crude extract using silica (B1680970) gel column chromatography, but we are getting poor separation of the fractions containing our target compound. What can we do to improve this?
-
Answer:
-
Inappropriate Solvent System: The polarity of the mobile phase is crucial for good separation on a silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective than an isocratic elution.
-
Column Overloading: Loading too much crude extract onto the column will result in broad, overlapping bands. Reduce the amount of sample loaded relative to the amount of silica gel.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Compound Tailing: As an acidic compound, this compound may interact strongly with the slightly acidic silica gel, leading to peak tailing. Adding a small amount of a weak acid (e.g., 0.1% acetic acid) to the mobile phase can improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for extracting this compound? A1: this compound has been isolated from the berries of Juniperus communis. This would be the recommended starting material.
Q2: Which extraction method is best for maximizing the yield of this compound? A2: While there is no specific comparative data for this exact compound, modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient and require less time than traditional methods like maceration or Soxhlet extraction. For diterpenoids, a methanol-based extraction is a good starting point.
Q3: How can I confirm the presence of this compound in my fractions? A3: The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry). Comparison of the retention time and spectral data with a known standard of this compound is necessary for confirmation. Thin Layer Chromatography (TLC) can be used for rapid, qualitative screening of fractions.
Q4: What are the storage recommendations for the purified this compound? A4: As with many natural products, it is recommended to store the purified compound in a cool, dark, and dry place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable to prevent degradation.
Data Presentation
The following table summarizes the impact of different extraction methods and solvents on the yield of total terpenoids from Juniperus communis berries. While this data is not specific to this compound, it provides a useful comparison of the efficiency of various techniques for this class of compounds.
| Extraction Method | Solvent | Total Terpenoids (mg/g of Dry Extract) | Reference |
| Maceration | 70% Ethanol | 38 - 80 | [1] |
| Maceration | Methanol | Higher than Chloroform and Pentane | [1] |
| Maceration | Acetone | Lower than Methanol and Ethanol | [1] |
| Maceration | Chloroform | Lower than Methanol and Ethanol | [1] |
| Maceration | Pentane | Lowest among tested solvents | [1] |
| Ultrasound-Assisted (US) | 70% Ethanol | Lower than Maceration | [1] |
| Ultrasound-Assisted (US) | Acetone | Lower than Maceration | [1] |
Note: The yield of specific compounds can vary significantly based on the exact experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a plausible method based on the successful extraction of other labdane (B1241275) diterpenoids from Juniperus species.
-
Preparation of Plant Material:
-
Dry the berries of Juniperus communis at room temperature in a well-ventilated area until a constant weight is achieved.
-
Grind the dried berries into a fine powder using a laboratory mill.
-
-
Extraction:
-
Place 50 g of the powdered plant material into a 1 L Erlenmeyer flask.
-
Add 500 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 60 minutes at a frequency of 40 kHz and a temperature of 45°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with an additional 100 mL of methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess n-hexane until the solvent level is just above the top of the silica gel.
-
-
Sample Loading:
-
Dissolve 5 g of the crude methanol extract in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the extract adsorbed onto the silica gel.
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (B1210297) to the n-hexane (e.g., 98:2, 95:5, 90:10, 80:20, and so on).
-
To improve the separation of the acidic target compound, 0.1% acetic acid can be added to the mobile phase mixtures.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate:acetic acid, 70:30:1).
-
Visualize the spots on the TLC plates under UV light or by staining with a suitable reagent (e.g., ceric sulfate (B86663) spray followed by heating).
-
Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
-
-
Final Purification:
-
The combined fractions may require further purification by preparative HPLC or recrystallization to obtain the pure compound.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical troubleshooting flow for low yield of the target compound.
References
Validation & Comparative
A Comparative Guide to 12E,14-Trien-19-oic Acid and Other Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the labdane (B1241275) diterpene, 12E,14-Trien-19-oic acid, in the context of other well-researched labdane diterpenes. While direct comparative experimental data for this compound is currently limited in publicly available scientific literature, this document outlines its known potential and presents a framework for its evaluation against established labdane diterpenes like Andrographolide and Sclareol. The information herein is intended to support further research and drug development efforts in this promising class of natural compounds.
Introduction to Labdane Diterpenes
Labdane-type diterpenes are a large and structurally diverse class of natural products, widely distributed in the plant kingdom.[1] They are characterized by a bicyclic core structure and have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Many of the biological effects of labdane diterpenes are attributed to their ability to modulate key signaling pathways involved in inflammation and cell growth, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Profile of this compound
This compound is a labdane diterpenoid that has been isolated from the Bhutanese medicinal plant, shug chher.[5] Preliminary information suggests its potential application in the research of platelet aggregation.[5] However, comprehensive studies detailing its mechanism of action and comparing its efficacy against other labdane diterpenes in various biological assays are not yet available.
Comparative Analysis with Other Labdane Diterpenes
To provide a useful comparison for researchers, this guide focuses on two well-characterized labdane diterpenes: Andrographolide and Sclareol. These compounds have been extensively studied for their anti-inflammatory and cytotoxic activities, providing a benchmark for the potential evaluation of this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic effects of Andrographolide and Sclareol. The corresponding data for this compound is listed as "Not Available" to highlight the current research gap and opportunity.
Table 1: Comparative Anti-Inflammatory Activity of Labdane Diterpenes
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not Available | - |
| Andrographolide | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8.5 | [6] |
| Sclareol | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | >100 | [6] |
Table 2: Comparative Cytotoxicity of Labdane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Various Cancer Cell Lines | MTT Assay | Not Available | - |
| Andrographolide | A549 (Lung) | MTT Assay | 15.8 | [7] |
| MCF-7 (Breast) | MTT Assay | 10.2 | [7] | |
| Sclareol | HCT-116 (Colon) | MTT Assay | 25.3 | [8] |
| HeLa (Cervical) | MTT Assay | 35.6 | [8] |
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below. These protocols are standard methods for assessing the biological activities of natural compounds.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the labdane diterpenes (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the labdane diterpenes for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the IC50 value for NO production inhibition. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Anti-Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.[9]
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Place a cuvette with PRP in the aggregometer at 37°C with continuous stirring.
-
Pre-incubate the PRP with various concentrations of the labdane diterpene or vehicle control for a specified time (e.g., 5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated by comparing the maximal light transmission of the sample to that of the PPP. The IC50 value for the inhibition of platelet aggregation is then determined.
Signaling Pathways and Experimental Workflows
The biological activities of labdane diterpenes are often mediated through their interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Comparative Analysis of the Mechanisms of Action: 12E,14-Trien-19-oic Acid and Aspirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known mechanisms of action of the diterpenoid 12E,14-Trien-19-oic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin (B1665792). The comparison is based on available experimental data, focusing on their distinct molecular pathways in the context of platelet aggregation.
Introduction
Aspirin, or acetylsalicylic acid, is a cornerstone of antiplatelet therapy, primarily due to its irreversible inhibition of cyclooxygenase (COX) enzymes. Its mechanism and clinical effects are well-documented. In contrast, this compound is a naturally occurring diterpenoid that has been investigated for its effects on platelet aggregation. A more specific name for this compound, reflecting a hydroxyl group at the 3-alpha position as identified in isolated samples, is 3α-hydroxy-labda-8(17),this compound. This compound has been isolated from the Bhutanese medicinal plant shug chher (Juniperus communis L.).
This guide will delineate the differing pathways through which these two compounds exert their antiplatelet effects, supported by available scientific literature.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between the antiplatelet action of aspirin and this compound lies in their molecular targets within the complex cascade of platelet activation.
Aspirin: Irreversible COX Inhibition
Aspirin's principal mechanism of action is the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][2][3]. In platelets, which primarily express COX-1, this action has a profound and lasting effect.
The key steps in aspirin's mechanism are:
-
Irreversible Acetylation: Aspirin covalently transfers an acetyl group to a serine residue (specifically Ser529 in COX-1) within the enzyme's active site[4].
-
Blockade of Arachidonic Acid Metabolism: This acetylation physically obstructs the access of the substrate, arachidonic acid, to the catalytic site of the COX-1 enzyme[4].
-
Inhibition of Thromboxane (B8750289) A2 Synthesis: By blocking COX-1, aspirin prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for thromboxane A2 (TXA2)[1][3]. TXA2 is a potent platelet agonist and vasoconstrictor.
-
Sustained Antiplatelet Effect: Since platelets are anucleated, they cannot synthesize new COX-1 enzyme. Therefore, the inhibitory effect of aspirin lasts for the entire lifespan of the platelet (approximately 7-10 days)[5].
This compound: Inhibition of PAF-Induced Platelet Aggregation
The available research on this compound indicates that its antiplatelet activity stems from the inhibition of platelet aggregation induced by Platelet-Activating Factor (PAF). The seminal study by Kagawa et al. (1993) identified this compound as an inhibitor of PAF-induced platelet aggregation[2].
The mechanism of PAF-induced platelet aggregation involves:
-
Receptor Binding: PAF binds to its specific G-protein coupled receptor (GPCR) on the platelet surface.
-
Signal Transduction: This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration and the activation of protein kinase C.
-
Platelet Activation: These intracellular signals result in platelet shape change, degranulation, and ultimately, aggregation.
By inhibiting PAF-induced aggregation, this compound likely acts as a PAF receptor antagonist or interferes with a downstream signaling molecule in the PAF pathway. This mechanism is distinct from aspirin's action on the COX pathway. It is important to note that PAF-induced aggregation is not significantly affected by aspirin, indicating that it is largely independent of the arachidonic acid/TXA2 pathway[2].
Comparative Data
Due to the limited availability of the full-text of the primary research on this compound, a direct quantitative comparison of inhibitory concentrations (e.g., IC50 values) is not possible at this time. However, a qualitative and mechanistic comparison is presented below.
| Feature | Aspirin | This compound |
| Primary Target | Cyclooxygenase-1 (COX-1) in platelets[1][3] | Likely the Platelet-Activating Factor (PAF) receptor or a downstream signaling molecule[2] |
| Mechanism | Irreversible acetylation of the enzyme's active site[1][4] | Inhibition of PAF-induced platelet aggregation (likely competitive or non-competitive antagonism) |
| Pathway | Inhibition of the arachidonic acid to thromboxane A2 pathway[1][3] | Interference with the PAF signaling pathway |
| Effect on Platelets | Lasts for the lifespan of the platelet (7-10 days)[5] | Likely reversible, dependent on compound pharmacokinetics |
| Selectivity | Non-selective for COX-1 vs. COX-2, but functionally selective for platelets at low doses[1] | Appears to be selective for the PAF-induced pathway of aggregation |
Experimental Protocols
Protocol 1: Assessment of PAF-Induced Platelet Aggregation (Hypothetical for this compound)
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation. Washed platelets can be further isolated by additional centrifugation and resuspension in a buffered solution.
-
Incubation: Platelet suspensions are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: Platelet aggregation is initiated by the addition of a sub-maximal concentration of Platelet-Activating Factor (PAF).
-
Measurement: Aggregation is monitored by light aggregometry, which measures the change in light transmission through the platelet suspension as aggregates form.
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the aggregation response) is determined.
Protocol 2: Assessment of Aspirin's Effect on Collagen-Induced Platelet Aggregation
-
Platelet Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared as described above.
-
Incubation: Platelet suspensions are incubated with aspirin or a vehicle control. Due to aspirin's irreversible mechanism, this incubation is often performed in vivo (by administering aspirin to a subject) or with a sufficient in vitro incubation time to allow for acetylation of COX-1.
-
Induction of Aggregation: Platelet aggregation is induced by an agonist that is dependent on the COX-1 pathway, such as arachidonic acid or collagen.
-
Measurement: Aggregation is measured using light aggregometry.
-
Data Analysis: The extent of inhibition of aggregation is determined and compared to the control.
Visualizations
Signaling Pathways
Caption: Aspirin's mechanism of action via irreversible COX-1 inhibition.
Caption: Postulated mechanism of this compound.
Experimental Workflow
Caption: General workflow for in vitro platelet aggregation assays.
Conclusion
Aspirin and this compound represent two distinct approaches to the inhibition of platelet aggregation. Aspirin acts as an irreversible inhibitor of the COX-1 enzyme, thereby blocking the production of thromboxane A2, a critical mediator of platelet activation. This mechanism is well-understood and forms the basis of its widespread clinical use.
This compound, a diterpenoid from a natural source, has been shown to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF). This suggests a mechanism of action that is independent of the cyclooxygenase pathway and likely involves antagonism at the PAF receptor or interference with its downstream signaling.
Further research, including the determination of the precise molecular target and the inhibitory kinetics of this compound, is necessary to fully elucidate its therapeutic potential and to allow for a more direct quantitative comparison with aspirin. The development of PAF pathway inhibitors could offer alternative or complementary strategies for antiplatelet therapy.
References
- 1. Platelet-activating factor-induced aggregation of human platelets specifically inhibited by triazolobenzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PAF-induced activation of human platelets by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 12E,14-Trien-19-oic Acid Analogue vs. Clopidogrel in Platelet Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet efficacy of a labdane (B1241275) diterpenoid isolated from Juniperus communis, referred to herein as 12E,14-Trien-19-oic acid analogue, and the well-established antiplatelet drug, clopidogrel (B1663587). This document is intended to serve as a resource for researchers and professionals in the field of drug development by presenting available experimental data, outlining methodologies, and illustrating relevant biological pathways.
Executive Summary
Clopidogrel, a thienopyridine derivative, is a prodrug whose active metabolite irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, a key step in platelet activation and aggregation. In contrast, the this compound analogue, specifically 3α-hydroxy-labda-8(17),this compound, has been identified as an inhibitor of platelet aggregation induced by platelet-activating factor (PAF). This comparison guide will delve into the available quantitative data on the efficacy of these two compounds, their mechanisms of action, and the experimental protocols used to evaluate them.
Data Presentation: Quantitative Efficacy
The following table summarizes the in vitro efficacy of the this compound analogue and the active metabolite of clopidogrel in inhibiting platelet aggregation.
| Compound | Agonist | Assay System | IC50 (µM) | Source |
| 3α-hydroxy-labda-8(17),this compound | Platelet-Activating Factor (PAF) | Washed Rabbit Platelets | 100 | [1] |
| Clopidogrel Active Metabolite | Adenosine Diphosphate (ADP) | Washed Human Platelets | 1.8 |
Note: The user-specified "this compound" is identified in the cited literature as 3α-hydroxy-labda-8(17),this compound. Data for this specific compound is presented.
Mechanism of Action
Clopidogrel: Clopidogrel is a prodrug that requires hepatic metabolism by cytochrome P450 enzymes to its active thiol metabolite. This active metabolite selectively and irreversibly binds to the P2Y12 receptor on the platelet surface. The P2Y12 receptor is a G protein-coupled receptor that, when activated by ADP, leads to a cascade of intracellular events culminating in the activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation. By blocking the P2Y12 receptor, clopidogrel's active metabolite prevents ADP-mediated platelet activation and aggregation for the lifespan of the platelet.
This compound Analogue: The precise mechanism of action for 3α-hydroxy-labda-8(17),this compound has not been fully elucidated in the available literature. The primary study identified its inhibitory activity against platelet aggregation induced by PAF. PAF is a potent phospholipid activator of platelets, and its signaling pathway is distinct from that of ADP. Further research is required to determine the specific molecular target of this diterpenoid.
Experimental Protocols
Platelet Aggregation Assay (as per Kagawa et al., 1993)
This protocol outlines the methodology used to determine the inhibitory effect of 3α-hydroxy-labda-8(17),this compound on platelet aggregation.
1. Platelet Preparation:
-
Blood was collected from the carotid artery of male Japanese White rabbits into a syringe containing 3.8% sodium citrate (B86180) (9:1, v/v).
-
Platelet-rich plasma (PRP) was obtained by centrifuging the blood at 100 x g for 15 minutes at room temperature.
-
Washed platelets were prepared by centrifuging the PRP at 800 x g for 15 minutes. The platelet pellet was then resuspended in a modified Tyrode-HEPES buffer (pH 7.4) containing 0.35% bovine serum albumin and apyrase.
-
The platelet count was adjusted to 5 x 10⁸ platelets/mL.
2. Aggregation Measurement:
-
Platelet aggregation was measured using a light-transmission aggregometer.
-
Aliquots of the washed platelet suspension were pre-incubated with the test compound or vehicle for 2 minutes at 37°C with stirring.
-
Aggregation was induced by the addition of platelet-activating factor (PAF).
-
The change in light transmission was recorded for a set period, and the percentage of inhibition was calculated relative to the control.
In Vitro Platelet Aggregation Assay for Clopidogrel (General Protocol)
This protocol is a generalized representation of the light transmission aggregometry (LTA) method commonly used to assess the in vitro efficacy of antiplatelet agents like the active metabolite of clopidogrel.
1. Platelet Preparation:
-
Human venous blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Platelet-poor plasma (PPP) is obtained by further centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes. PPP is used to set the 100% aggregation baseline.
-
For washed platelet studies, the PRP is centrifuged, and the platelet pellet is washed and resuspended in a suitable buffer (e.g., Tyrode's buffer) to the desired platelet concentration.
2. Aggregation Measurement:
-
Platelet aggregation is monitored using a light transmission aggregometer at 37°C with constant stirring.
-
The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Aliquots of PRP or washed platelets are pre-incubated with the clopidogrel active metabolite or vehicle at various concentrations.
-
Aggregation is initiated by adding a specific concentration of an agonist, typically ADP.
-
The maximum percentage of aggregation is recorded over a defined period (e.g., 5-10 minutes).
-
The IC50 value is determined from the concentration-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Clopidogrel's mechanism of action via P2Y12 receptor inhibition.
Caption: Experimental workflow for light transmission aggregometry.
References
Validating the Antiplatelet Effect of 12E,14-Trien-19-oic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antiplatelet potential of the novel diterpenoid, 12E,14-Trien-19-oic acid. Isolated from the Bhutanese medicinal plant shug chher, this compound has been identified as a candidate for platelet aggregation research.[1] This document outlines the standard experimental methodologies and data presentation formats required to objectively assess its efficacy against established antiplatelet agents.
Comparative Analysis of Antiplatelet Activity
To validate the efficacy of "this compound," its inhibitory effects on platelet aggregation would be compared against standard antiplatelet drugs such as Aspirin and Clopidogrel. The following tables illustrate how quantitative data from key in vitro assays would be presented.
Note: Data for "this compound" is presented here as a hypothetical example to demonstrate the comparative framework.
Table 1: Inhibition of Platelet Aggregation (IC50 in µM)
| Compound | Agonist: ADP (5 µM) | Agonist: Collagen (2 µg/mL) | Agonist: Arachidonic Acid (0.5 mM) |
| This compound | Hypothetical IC50 | Hypothetical IC50 | Hypothetical IC50 |
| Aspirin | No significant inhibition | ~25 µM | ~15 µM |
| Clopidogrel (active metabolite) | ~0.5 µM | No direct inhibition | No direct inhibition |
Table 2: Effect on Platelet Dense Granule Secretion (ATP Release)
| Compound | Agonist: Thrombin (0.1 U/mL) | % Inhibition of ATP Release |
| This compound | Hypothetical Value | Hypothetical Value |
| Aspirin | Thrombin | ~20% |
| Clopidogrel (active metabolite) | Thrombin | No significant inhibition |
Table 3: Effect on Platelet Activation Marker Expression (P-selectin)
| Compound | Agonist: ADP (5 µM) | % of P-selectin Positive Platelets |
| This compound | Hypothetical Value | Hypothetical Value |
| Aspirin | ADP | Minor reduction |
| Clopidogrel (active metabolite) | ADP | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key experiments cited.
Light Transmission Aggregometry (LTA)
This is the gold standard for assessing platelet aggregation.[2] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to 200-300 x 109/L using PPP.
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Set the baseline with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound ("this compound" or control) and incubate for a specified time.
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined. The IC50 value is calculated from the dose-response curve of the inhibitor.
Lumi-Aggregometry for ATP Release
This method simultaneously measures platelet aggregation and the release of ATP from dense granules, a key marker of platelet activation.[3][4]
Protocol:
-
Sample Preparation: Prepare PRP as described for LTA.
-
Assay Procedure:
-
Add a luciferin-luciferase reagent to the pre-warmed PRP in the aggregometer cuvette. This reagent will produce light upon reaction with released ATP.
-
Add the test compound and incubate.
-
Introduce an agonist (e.g., thrombin, collagen) to initiate aggregation and secretion.
-
Simultaneously record both light transmission (aggregation) and luminescence (ATP release).
-
-
Data Analysis: The amount of released ATP is quantified by comparing the luminescence signal to a standard ATP concentration.
Flow Cytometry for P-selectin Expression
Flow cytometry is used to measure the surface expression of P-selectin (CD62P), a protein that moves to the platelet surface from alpha-granules upon activation.[5][6][7]
Protocol:
-
Blood Sample: Use whole blood collected in 3.2% sodium citrate.
-
Platelet Activation:
-
Incubate whole blood with the test compound or control.
-
Add a platelet agonist (e.g., ADP, thrombin receptor activating peptide - TRAP) to stimulate platelet activation. A resting (unstimulated) sample serves as a negative control.
-
-
Antibody Staining:
-
Add a fluorescently labeled anti-CD62P antibody and an antibody against a general platelet marker (e.g., anti-CD41).
-
Incubate in the dark at room temperature.
-
-
Fixation and Analysis:
-
Fix the samples with 1% paraformaldehyde.
-
Analyze the samples using a flow cytometer. Platelets are gated based on their characteristic forward and side scatter properties and CD41 expression. The expression of P-selectin on the platelet surface is then quantified.
-
-
Data Analysis: Results are expressed as the percentage of P-selectin positive platelets or the mean fluorescence intensity.
Visualizing Mechanisms and Workflows
To better understand the processes involved in validating "this compound," the following diagrams illustrate a generalized platelet activation signaling pathway and a typical experimental workflow.
Caption: Generalized platelet activation signaling pathway.
Caption: Workflow for validating antiplatelet agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. clsjournal.ascls.org [clsjournal.ascls.org]
- 4. Platelet lumiaggregation testing: Reference intervals and the effect of acetylsalicylic acid in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 12E,14-Trien-19-oic Acid's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of the diterpenoid 12E,14-Trien-19-oic acid , focusing on its role as a potential inhibitor of platelet aggregation. Due to the limited availability of public data, this document synthesizes information from primary research abstracts and outlines the established experimental frameworks for assessing this activity.
Overview of this compound
This compound is a naturally occurring diterpenoid. It has been isolated from the Bhutanese medicinal plant "shug chher" and from Juniperus communis L.[1] Research into its biological effects has primarily centered on its potential to inhibit platelet aggregation.[1]
A key study in this area investigated a closely related compound, 3α-hydroxy-labda-8(17),this compound , for its ability to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF). While the study confirmed the inhibitory activity of several diterpenoids from the same plant source, specific quantitative data, such as IC50 values for this compound or its hydroxylated analog, are not available in the public domain.
Comparative Data on Platelet Aggregation Inhibition
A comprehensive search for quantitative data on the inhibitory activity of this compound and its derivatives on platelet aggregation in different models did not yield specific IC50 values or dose-response curves. The primary research abstract available only states that certain related diterpenoids, but not explicitly this compound or its 3-hydroxy derivative, showed inhibitory activity.
Table 1: Summary of Anti-Platelet Aggregation Activity
| Compound | Model/Assay | Inducer | Quantitative Data (e.g., IC50) | Reference |
| This compound | Platelet Aggregation | - | Data not available | - |
| 3α-hydroxy-labda-8(17), 12E, 14-trien-19-oic acid | Platelet Aggregation | Platelet-Activating Factor (PAF) | Data not publicly available | (Kagawa et al., 1993) |
Researchers are encouraged to consult the full-text article of the cited primary research for detailed quantitative data.
Experimental Protocols
The following is a detailed methodology for a typical in vitro platelet aggregation assay, based on established protocols, which would be suitable for validating the activity of compounds like this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the inhibitory effect of a test compound on platelet aggregation induced by an agonist (e.g., Platelet-Activating Factor).
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-Activating Factor (PAF) as the agonist.
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Tyrode's buffer.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Aggregation Assay:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Add the test compound (this compound) at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes). A vehicle control (e.g., DMSO) is run in parallel.
-
Initiate platelet aggregation by adding a fixed concentration of the agonist (PAF).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
The maximum aggregation percentage is calculated for each concentration of the test compound.
-
The inhibition of aggregation is determined by comparing the aggregation in the presence of the test compound to the vehicle control.
-
An IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) can be calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of PAF-induced platelet aggregation and a typical experimental workflow for screening inhibitors.
Caption: PAF-induced platelet aggregation signaling pathway.
Caption: Experimental workflow for screening inhibitors.
Conclusion and Future Directions
The available evidence suggests that this compound and its analogs are promising candidates for further investigation as inhibitors of platelet aggregation. However, a significant data gap exists regarding their specific potency and efficacy in different experimental models. Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound and its derivatives against various platelet agonists (e.g., PAF, ADP, collagen).
-
Cross-Validation: Testing the activity of these compounds in other relevant biological assays, such as models of inflammation or thrombosis, to understand their broader pharmacological profile.
-
Mechanism of Action: Elucidating the precise molecular targets within the platelet aggregation signaling cascade.
By addressing these research questions, a clearer understanding of the therapeutic potential of this compound can be achieved.
References
Comparative Analysis of Structure-Activity Relationships of 12E,14-Trien-19-oic Acid and Related Labdane Diterpenes in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 12E,14-Trien-19-oic acid and structurally related labdane (B1241275) diterpenes, focusing on their potential as anticancer agents. The information is compiled from various studies to offer insights into the key structural features influencing their cytotoxic and antiproliferative activities.
I. Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of this compound analogs and other relevant labdane diterpenes against various human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, providing a quantitative comparison of their potency.
Table 1: Cytotoxic Activity of Labdane Diterpenes from Juniperus Species
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (4R,5S,9S,10R)-13-des-ethyl-13-oxolabda-8(17),11E-dien-19-oic acid | HepG2 | > 100 | [1] |
| MCF-7 | > 100 | [1] | |
| HeLa | > 100 | [1] | |
| 6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-one | HepG2 | 58.39 | [1] |
| MCF-7 | 24.41 | [1] | |
| HeLa | 35.26 | [1] | |
| Trilobinone | HepG2 | 79.98 | [1] |
| MCF-7 | 56.93 | [1] | |
| HeLa | 68.44 | [1] |
Table 2: Cytotoxic Activity of Labdane-Type Diterpenes from the Zingiberaceae Family
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Coronarin D | SGC-7901 | 15.6 | [2] |
| Isocoronarin D | SGC-7901 | 12.8 | [2] |
| Coronarin D methyl ether | SGC-7901 | 25.4 | [2] |
| (E)-Labda-8(17),12-diene-15,16-dial | SGC-7901 | 8.9 | [2] |
| Zerumin A | SGC-7901 | 10.2 | [2] |
| Calcaratarin D | SGC-7901 | 18.5 | [2] |
Table 3: Antiproliferative Activity of Dimeric Labdane Diterpenes Derived from Imbricatolic Acid
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dimeric diether derivative 9 | AGS | 17.8 | [3] |
| Dimeric triazole derivative 17 | AGS | 23.4 | [3] |
| Dimeric ester derivative 3 | HL-60 | 22.3 | [3] |
| Dimeric triazole derivative 17 | HL-60 | 23.2 | [3] |
| Etoposide (Reference) | HL-60 | 2.23 | [3] |
II. Structure-Activity Relationship (SAR) Insights
-
The C-19 Carboxylic Acid: The presence of a free carboxylic acid at the C-19 position appears to be important for the antiproliferative activity of some labdane diterpenes. Studies on dimeric derivatives of imbricatolic acid, which possesses a C-19 carboxylic acid, showed that methylation of this group often led to a decrease in activity[3]. This suggests that the acidic proton or the ability to form hydrogen bonds at this position may be crucial for target interaction.
-
The Labdane Skeleton: The bicyclic core of the labdane structure is a common feature among many cytotoxic diterpenes. Modifications to this skeleton can significantly impact activity. For instance, the formation of dimeric labdanes has been explored as a strategy to enhance antiproliferative effects[3].
-
Side Chain Modifications: The nature of the side chain at C-9 significantly influences cytotoxicity. For example, in the Zingiberaceae family, the presence of an α,β-unsaturated γ-lactone or a dialdehyde (B1249045) moiety in the side chain is often associated with potent cytotoxic activity[2].
-
Hydroxylation and Acetoxylation: The presence and position of hydroxyl and acetoxyl groups on the labdane skeleton can modulate activity. For instance, a review of labdane diterpenes from Cistus creticus highlighted that (13E)-labd-13-ene-8α,15-diol exhibited broader cytotoxicity against human leukemic cell lines compared to its acetylated counterpart[4][5].
III. Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic potential of compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.
-
IV. Mandatory Visualizations
Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.
Caption: A hypothetical signaling pathway for labdane diterpene-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and anti-inflammatory activity of labdane and cis-clerodane type diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of labdane type diterpenes against human leukemic cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Diterpenoids as Modulators of Platelet Aggregation: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiplatelet agents is a critical endeavor in the management and prevention of thrombotic diseases. Diterpenoids, a diverse class of natural compounds, have emerged as promising candidates due to their significant effects on platelet function. This guide provides a comparative analysis of the antiplatelet activity of several key diterpenoids, supported by experimental data and mechanistic insights, to aid in research and development.
Comparative Antiplatelet Activity of Diterpenoids
The inhibitory potential of diterpenoids varies significantly based on their chemical structure, the platelet agonist used, and the experimental conditions. The following table summarizes the half-maximal inhibitory concentrations (IC50) of prominent diterpenoids against platelet aggregation induced by various agonists.
| Diterpenoid Class | Specific Compound | Agonist | IC50 Value | Source Species | Reference |
| Labdane (B1241275) | Andrographolide (B1667393) | PAF | ~5 µM | Andrographis paniculata | [1] |
| Andrographolide (AP₁) | Thrombin | 10 - 50 µM | Andrographis paniculata | [2] | |
| 14-Deoxy-11,12-didehydroandrographolide (AP₃) | Thrombin | 10 - 50 µM (More potent than AP₁) | Andrographis paniculata | [2] | |
| Ginkgolide | Ginkgolide A | PAF | 15.8 µg/mL | Ginkgo biloba | [3] |
| Ginkgolide B | PAF | 2.5 µg/mL (~5.8 µM) | Ginkgo biloba | [3] | |
| Ginkgolide B | PAF | 442 nM | Ginkgo biloba | [4] | |
| Ginkgolide C | PAF | 29.8 µg/mL | Ginkgo biloba | [3] | |
| Ginkgolide J | PAF | 43.5 µg/mL | Ginkgo biloba | [3] | |
| Abietane | Tanshinone IIA | ADP (3 µM) | Effective in 0.5-50 µM range | Salvia miltiorrhiza | |
| Cryptotanshinone (B1669641) | ADP, AA | Dose-dependent inhibition | Salvia miltiorrhiza | [5][6] |
Note: Direct IC50 comparisons should be made with caution due to variations in experimental protocols (e.g., human vs. rabbit platelets, platelet-rich plasma vs. washed platelets).
Mechanisms of Action: A Multi-Target Approach
Diterpenoids exert their antiplatelet effects by intervening at various points within the complex signaling cascades of platelet activation.
-
Tanshinones : The active components of Salvia miltiorrhiza (Danshen), such as Tanshinone IIA and Cryptotanshinone, demonstrate multifaceted antiplatelet activity. Studies suggest they act as antagonists of the P2Y12 receptor, a key receptor for ADP-mediated platelet activation.[7] Furthermore, Tanshinone IIA has been shown to down-regulate the CD36 receptor and inhibit the MKK4/JNK2 signaling pathway.[8] It also modulates tubulin acetylation and inhibits Erk-2 phosphorylation, interfering with downstream signaling.
-
Andrographolide : This labdane diterpenoid from Andrographis paniculata possesses potent antiplatelet properties. Its primary mechanism involves the activation of the endothelial nitric oxide synthase (eNOS)-NO/cyclic GMP pathway.[9] The subsequent increase in cGMP levels leads to the inhibition of critical signaling cascades, including PI3 kinase/Akt-p38 MAPK and PLCγ2-PKC, ultimately suppressing platelet aggregation.[9] Andrographolide also effectively inhibits platelet activation induced by Platelet-Activating Factor (PAF).[10]
-
Ginkgolides : These unique cage-like diterpenoids from Ginkgo biloba are well-established as potent antagonists of the Platelet-Activating Factor (PAF) receptor.[3] Among them, Ginkgolide B exhibits the highest potency.[3] Beyond PAF antagonism, Ginkgolide C has been reported to inhibit collagen-stimulated platelet aggregation by increasing intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which inhibits intracellular calcium mobilization and thromboxane (B8750289) A₂ (TXA₂) formation.
The diagram below illustrates the primary signaling pathways involved in platelet activation and highlights the intervention points for these diterpenoids.
Caption: Platelet activation pathways and points of diterpenoid intervention.
Experimental Protocols
The evaluation of antiplatelet agents relies on standardized and reproducible experimental methodologies. Light Transmission Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet aggregation.
Key Experiment: Light Transmission Aggregometry (LTA)
Objective: To measure the extent of platelet aggregation in response to an agonist in the presence or absence of an inhibitory compound.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing an anticoagulant (typically 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 1500 x g) for 15 minutes to pellet the remaining cells. The supernatant is collected as PPP. PPP is used to set the 100% aggregation (maximum light transmission) baseline in the aggregometer.
-
Assay Procedure:
-
Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and warmed to 37°C in an aggregometer. The instrument is calibrated using PRP for 0% aggregation and PPP for 100% aggregation.
-
A vehicle control (e.g., DMSO) or the test diterpenoid at various concentrations is added to the PRP and incubated for a defined period (e.g., 2-5 minutes).
-
A submaximal concentration of a platelet agonist (e.g., ADP, collagen, PAF, arachidonic acid) is added to initiate aggregation.
-
The change in light transmission through the cuvette is recorded for a set duration (e.g., 5-10 minutes) as platelets aggregate and the plasma clears.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC50 value is calculated as the concentration of the diterpenoid that inhibits 50% of the platelet aggregation observed in the vehicle control.
The following diagram illustrates the typical workflow for an LTA experiment.
Caption: Standard experimental workflow for Light Transmission Aggregometry (LTA).
Conclusion
Diterpenoids represent a structurally diverse and mechanistically rich class of compounds with significant potential for the development of novel antiplatelet therapies. Tanshinones, andrographolide, and ginkgolides each inhibit platelet aggregation through distinct but sometimes overlapping mechanisms, including receptor antagonism (P2Y12, PAFR) and modulation of key intracellular signaling pathways (cAMP/cGMP, Ca²⁺, MAPK). The data presented in this guide underscore the importance of continued research into these natural products. Future studies should focus on elucidating the precise molecular interactions, evaluating in vivo efficacy and safety profiles, and exploring structure-activity relationships to optimize potency and selectivity.
References
- 1. Inhibitory effect of andrographolide from Andrographis paniculata on PAF-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of Andrographis paniculata extract and its active diterpenoids on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of tanshinone IIA and cryptotanshinone in platelet anti-aggregating effects: an integrated study of pharmacology and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA prevents platelet activation and down-regulates CD36 and MKK4/JNK2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel role of andrographolide, an NF-kappa B inhibitor, on inhibition of platelet activation: the pivotal mechanisms of endothelial nitric oxide synthase/cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Andrographis paniculata on Platelet Activity in Healthy Thai Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Diterpenoid Acid Efficacy: A Comparative Analysis
This analysis synthesizes available data to present a comparative landscape of diterpenoid acid activity, offering a foundation for further investigation into the therapeutic potential of this class of compounds.
Comparative In Vivo Efficacy of Diterpenoid Acids
To facilitate a clear comparison of the in vivo performance of different diterpenoid acids, the following table summarizes key quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models and protocols.
| Compound Class | Compound Example | Animal Model | Assay | Key Findings |
| Pimarane (B1242903) Diterpenes | Isopimaric Acid Derivative | C57BL/6Ay Mice | High-fat/high-cholesterol diet | Pronounced decrease in blood glucose and serum triglyceride levels.[1] |
| Pimarane-type Diterpenes (Compounds 4 & 5) | Zebrafish | Inflammatory cell migration | Significant inhibitory effect on inflammatory cell migration at 20 μmol/L.[2][3] | |
| Labdane (B1241275) Diterpenes | Sclareol | Immunodeficient Mice | Human colon cancer growth xenograft | Inhibition of tumor growth.[4] |
| Manool | Rats | Endothelium-intact thoracic aorta rings | Promotes relaxation of endothelium-intact rings, suggesting vasorelaxant properties.[5] | |
| Flavonoid (for comparison) | 3',4',7,8-tetrahydroxy-3-methoxyflavone | Mice | Inclined plane and traction test | Up to 70% muscle relaxation at 15 mg/kg.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo assays used to evaluate the anti-inflammatory and muscle relaxant activities of diterpenoid compounds.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This widely used model assesses acute inflammation.[7][8][9]
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[7]
-
Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Test compounds or vehicle are administered orally or intraperitoneally at predetermined doses.
-
Induction of Edema: After a specific period (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.[7][9]
-
Measurement: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Inclined Plane Test (Muscle Relaxant)
This test evaluates the muscle relaxant properties of a substance by assessing the ability of an animal to remain on an inclined plane.[6][10]
-
Animal Model: Swiss albino mice.
-
Apparatus: An inclined plane set at a specific angle (e.g., 45° or 60°).
-
Grouping: Animals are divided into control, standard (e.g., diazepam), and test groups.
-
Compound Administration: Test compounds or vehicle are administered to the respective groups.
-
Procedure: At set time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, each mouse is placed on the inclined plane.
-
Observation: The ability of the mouse to remain on the plane for a predetermined amount of time (e.g., 30 seconds) is recorded. Failure to do so indicates muscle relaxation.
-
Data Analysis: The percentage of animals in each group that fall off the plane is calculated.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is critical for drug development. Diterpenoids have been shown to exert their effects through various molecular mechanisms.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many diterpenoids are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[11][12][13] This pathway is a central regulator of inflammation.
Caption: Diterpenoid acids inhibit the NF-κB signaling pathway.
Muscle Relaxation Signaling Pathway
The regulation of muscle contraction and relaxation is a complex process involving calcium signaling and the interplay of various proteins. While the precise mechanisms for many diterpenoids are still under investigation, modulation of ion channels is a plausible pathway. The diagram below illustrates a simplified workflow for assessing muscle relaxant effects.
Caption: Experimental workflow for in vivo muscle relaxant activity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Pimarane-Type Diterpenes with Anti-Inflammatory Activity from Arctic-Derived Fungus Eutypella sp. D-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimarane-Type Diterpenes with Anti-Inflammatory Activity from Arctic-Derived Fungus Eutypella sp. D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Potential Drug Interactions of 12E,14-Trien-19-oic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions is a critical aspect of preclinical and clinical development. This guide provides a comparative overview of the potential interactions of 12E,14-Trien-19-oic acid with other medications, drawing insights from structurally related compounds due to the limited direct data on this specific molecule.
Introduction to this compound
This compound is a labdane (B1241275) diterpenoid, a class of natural products known for a variety of biological activities. The primary reported activity of this compound is the inhibition of platelet aggregation. However, direct studies on its interaction with other medications and its metabolic profile, particularly its effects on the cytochrome P450 (CYP450) enzyme system, are currently lacking in publicly available literature.
Given the importance of predicting drug-drug interactions, this guide provides a comparative analysis based on the known interactions of other well-studied labdane diterpenoids, namely Andrographolide (B1667393) and Forskolin. These compounds share the same core chemical scaffold and can serve as valuable surrogates for predicting the potential interaction profile of this compound.
Comparative Analysis of Labdane Diterpenoid Interactions
The following tables summarize the known interactions of Andrographolide (from Andrographis paniculata) and Forskolin (from Coleus forskohlii) with various drugs and CYP450 enzymes. This data provides a basis for postulating the potential interactions of this compound.
Table 1: Documented Drug-Drug Interactions of Structurally Similar Labdane Diterpenoids
| Labdane Diterpenoid | Interacting Drug | Pharmacokinetic/Pharmacodynamic Effect | Implicated Mechanism | Reference(s) |
| Andrographolide | Theophylline (B1681296) | Decreased T½ and MRT of theophylline at high doses. | Induction of CYP1A2. | [1] |
| Etoricoxib (B1671761) | Decreased Cmax, AUC, and t1/2 of etoricoxib. | Altered pharmacokinetics. | [2] | |
| Naproxen | Altered pharmacokinetic profile. | Inhibition or induction of CYP450 enzymes. | [1] | |
| Warfarin (B611796) | Potential for altered anticoagulant effect. | Inhibition of CYP2C9, CYP2D6, and CYP3A4. | [3] | |
| Glipizide (B1671590) | Reduced bioavailability of glipizide in diabetic rats. | Potent CYP2C9 induction/inhibition. | [4] | |
| Forskolin (in Coleus forskohlii extract) | Warfarin | Attenuated anticoagulant action of warfarin. | Induction of hepatic CYP2C. | [5][6] |
Table 2: Effects of Structurally Similar Labdane Diterpenoids on Cytochrome P450 Enzymes
| Labdane Diterpenoid | CYP450 Isoform | Effect | Reference(s) |
| Andrographolide | CYP1A2 | Induction | [1] |
| CYP2C9 | Inhibition/Induction | [3][4] | |
| CYP2D6 | Inhibition | [3] | |
| CYP3A4 | Inhibition | [3] | |
| Forskolin (in Coleus forskohlii extract) | CYP2B | Induction | [7][8] |
| CYP2C | Induction | [5][6][7][8] | |
| CYP3A | Induction | [7][8] |
Based on this comparative data, it is plausible that this compound may also interact with drugs that are substrates of CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP2B, and CYP2C. Co-administration with anticoagulants like warfarin or anti-diabetic medications such as glipizide could potentially lead to altered therapeutic effects.
Key Signaling Pathways
To understand the context of potential pharmacodynamic interactions, it is crucial to consider the signaling pathways modulated by this compound and related compounds.
Platelet Aggregation Signaling Pathway
As an inhibitor of platelet aggregation, this compound likely interferes with the signaling cascade that leads to platelet activation and thrombus formation.
NF-κB and MAPK Signaling Pathways
Labdane diterpenoids are known to possess anti-inflammatory properties, often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[9] If this compound shares these properties, it could potentially interact with anti-inflammatory drugs that also target these pathways.
Experimental Protocols for Interaction Studies
To definitively determine the drug interaction profile of this compound, rigorous in vitro and in vivo studies are necessary. Below are detailed methodologies for key experiments.
Platelet Aggregation Inhibition Assay
This assay is crucial to confirm the primary biological activity of this compound and to assess potential pharmacodynamic interactions with other antiplatelet agents.
Objective: To determine the in vitro effect of this compound on platelet aggregation induced by various agonists.
Methodology: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% sodium citrate.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (brake off) to obtain PRP.
-
Aspirate the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
LTA Procedure:
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette adjusted PRP into cuvettes containing a magnetic stir bar.
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin).
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the test compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition of aggregation).
-
Cytochrome P450 Inhibition Assay
This assay is fundamental for evaluating the potential for pharmacokinetic drug-drug interactions.
Objective: To determine the inhibitory potential of this compound on major human CYP450 isoforms.
Methodology: In Vitro Human Liver Microsome Assay
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
Specific CYP450 isoform probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).
-
NADPH regenerating system (cofactor).
-
This compound at various concentrations.
-
Known positive control inhibitors for each isoform.
-
-
Incubation Procedure:
-
Prepare incubation mixtures containing HLMs, phosphate (B84403) buffer, and the test compound (this compound) or positive control inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile (B52724) or methanol).
-
-
Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed at each concentration of the test compound.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacokinetic and pharmacodynamic herb-drug interaction of Andrographis paniculata (Nees) extract and andrographolide with etoricoxib after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review on disposition kinetics and dosage of oral administration of Andrographis paniculata, an alternative herbal medicine, in co-treatment of coronavirus disease [frontiersin.org]
- 4. Pharmacokinetic Herb-Drug Interactions of Glipizide with Andrographis paniculata (Burm. f.) and Andrographolide in Normal and Diabetic Rats by Validated HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Hepatic cytochrome P450 mediates interaction between warfarin and Coleus forskohlii extract in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coleus forskohlii extract induces hepatic cytochrome P450 enzymes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 12E,14-Trien-19-oic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 12E,14-Trien-19-oic acid with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A laboratory coat.
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Given the absence of specific hazard data, this compound should be treated as hazardous chemical waste. The following step-by-step protocol ensures compliance with general laboratory waste guidelines and prioritizes safety.
1. Waste Collection and Segregation:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1][2] Sewer disposal is reserved for specific, non-hazardous, and readily biodegradable chemicals, a category into which an uncharacterized research chemical does not fall.[3]
-
Use a Designated Hazardous Waste Container: Collect all waste containing this compound in a dedicated, leak-proof container that is chemically compatible with the compound.[1][4] Plastic containers are often preferred for their durability.[4]
-
Proper Labeling: As soon as waste is added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[1][2]
-
Segregate from Incompatible Wastes: Store the waste container away from incompatible chemicals. As a carboxylic acid, it should not be stored with bases, strong oxidizing agents, or other reactive substances.[2][5]
2. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[2][4] This area should be clearly marked.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[1][4][6]
-
Secondary Containment: To prevent the spread of potential spills, store liquid waste containers in secondary containment bins.[1]
3. Disposal of Empty Containers:
-
Triple Rinsing: Any container that held this compound must be triple-rinsed with a suitable solvent.[6][7]
-
Collect the First Rinse: The first rinseate must be collected and disposed of as hazardous waste along with the chemical itself.[1][6]
-
Deface Labels: After thorough rinsing and air-drying, completely remove or deface the original chemical label before disposing of the container in the regular trash or glass disposal.[1][6][7]
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup.[1][7] EHS is responsible for the final disposal of hazardous waste in accordance with federal, state, and local regulations.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these established general procedures, laboratory professionals can ensure the safe and environmentally sound disposal of research chemicals like this compound, even in the absence of compound-specific data, thereby building a culture of safety and trust in their research practices.
References
- 1. policies.dartmouth.edu [policies.dartmouth.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. ars.usda.gov [ars.usda.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Standard Operating Procedure: Safe Handling of 12E,14-Trien-19-oic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for 12E,14-Trien-19-oic acid (CAS No. 153042-80-9) was not located. This guidance is based on the safety protocols for structurally similar diterpenoid carboxylic acids and general laboratory best practices for handling potentially hazardous organic compounds.[1][2][3] It is imperative to treat this compound with caution as a substance with unknown toxicological properties. This document is intended for use by trained researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for the handling of this compound, a diterpenoid isolated from plants like Juniperus communis L.[4][5] Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][3][6] All personnel must be equipped with the appropriate PPE before entering the designated handling area.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield.[6][7][8] | Essential for protecting eyes from splashes or aerosols. Standard safety glasses do not offer sufficient protection. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[1][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[1][6][7][9] | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly with soap and water after removal.[1][6] |
| Body Protection | Chemical-resistant laboratory coat, fully fastened. An apron may be used for additional protection.[1][8] | Provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling of the compound should be performed within a certified chemical fume hood.[1][8][10] | A fume hood is the primary engineering control to minimize inhalation of potential vapors, aerosols, or dust. If a fume hood is not available or if exposure limits could be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[6][7] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[1] |
Operational Plan: Handling, Storage, and Disposal
Safe handling, storage, and disposal are crucial to prevent accidents, maintain chemical integrity, and ensure environmental safety.[3][6][10]
2.1. Handling Protocol
-
Preparation: Conduct a thorough risk assessment for the specific procedure.[3] Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[10] Locate the nearest emergency eyewash station and safety shower before beginning work.[8][11]
-
Handling: Use the smallest practical quantity for the experiment.[10] When transferring the compound, do so carefully to avoid generating dust or aerosols.[1][6] Keep the container tightly sealed when not in use.[1][10]
-
Post-Handling: After handling, decontaminate all work surfaces with an appropriate cleaning agent.[1] Carefully remove and dispose of contaminated PPE as hazardous waste.[1][6] Wash hands and any exposed skin thoroughly with soap and water.[10]
2.2. Storage Plan
-
Location: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][10]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, bases, and mineral acids.[2][10][12] Do not store in metal cabinets which can corrode.[2]
-
Labeling: Ensure all containers are clearly labeled with the chemical name, concentration, and hazard symbols.[3]
2.3. Disposal Plan Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.[1]
| Waste Stream | Container and Labeling | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | Do not mix with other waste streams.[1] Arrange for collection by the institution's environmental health and safety (EH&S) department or a licensed waste disposal contractor.[10] |
| Contaminated PPE | Place gloves, wipes, and other contaminated disposables in a sealed bag or container labeled as hazardous waste. | Dispose of according to institutional hazardous waste guidelines.[1][6] |
| Empty Containers | Rinse empty containers thoroughly with a suitable solvent in a fume hood. | Allow the container to dry completely in the fume hood before disposal.[11] The rinse solvent must be collected as hazardous waste. |
Emergency Procedures
Being prepared for emergencies is vital to minimize harm from accidental exposure or spills.[8]
| Emergency Type | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing.[11] Rinse the affected skin area with copious amounts of cold water for at least 15 minutes.[11][13] Seek immediate medical attention.[14][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, holding the eyelids open.[13][14][15] Remove contact lenses if present and easy to do.[14][15] Seek immediate medical attention.[15] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water.[16] Seek immediate medical attention.[14][15] |
| Small Spill | For small spills within a fume hood, use an absorbent material (e.g., sand, universal binding agent) to contain the spill.[13] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent. |
| Large Spill | Evacuate the area immediately. Warn others and contact your institution's emergency response team or EH&S department.[11] |
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound, from initial planning to final documentation.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arctomsci.com [arctomsci.com]
- 6. benchchem.com [benchchem.com]
- 7. leelinework.com [leelinework.com]
- 8. iigtchem.com [iigtchem.com]
- 9. quicktest.co.uk [quicktest.co.uk]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. earth.utah.edu [earth.utah.edu]
- 12. alliancechemical.com [alliancechemical.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
